m-PEG17-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72O19/c1-39-4-5-41-8-9-43-12-13-45-16-17-47-20-21-49-24-25-51-28-29-53-32-33-55-35-34-54-31-30-52-27-26-50-23-22-48-19-18-46-15-14-44-11-10-42-7-6-40-3-2-36(37)38/h2-35H2,1H3,(H,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJZUTNLESPXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG17-acid: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-acid with 17 ethylene glycol units (m-PEG17-acid), a monodisperse PEG linker increasingly utilized in advanced drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of biologics. This document details its physicochemical properties, provides a representative synthesis protocol, outlines methods for quality control, and describes its application in bioconjugation and PROTAC synthesis with detailed experimental workflows.
Core Properties of this compound
This compound is a heterobifunctional linker possessing a methoxy-terminated hydrophilic PEG chain and a terminal carboxylic acid. This structure allows for its conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs, thereby imparting the beneficial properties of PEGylation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 808.95 g/mol | [1] |
| Molecular Formula | C36H72O19 | [1] |
| CAS Number | 2346581-96-0 | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents |
Synthesis of this compound
The synthesis of monodisperse PEGs like this compound is a multi-step process that requires precise control to ensure the defined chain length. A common strategy involves a stepwise addition of protected ethylene glycol units. Below is a representative protocol for the synthesis of a short, monodisperse m-PEG-acid, which can be adapted for the synthesis of this compound.
Experimental Protocol: Representative Synthesis of a Monodisperse m-PEG-acid
This protocol outlines a solid-phase synthesis approach, which simplifies purification by allowing for the removal of excess reagents and by-products by filtration.
Materials:
-
Wang resin (or other suitable solid support)
-
Monomethoxytrityl (Mmt) protected hexaethylene glycol
-
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)
-
N-Methylimidazole (NMI)
-
Dichloromethane (DCM)
-
3% Trichloroacetic acid (TCA) in DCM
-
Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Diethyl ether
Procedure:
-
Loading of the first PEG unit: Swell Wang resin in DCM. In a separate flask, dissolve Mmt-protected hexaethylene glycol, MSNT, and NMI in DCM. Add this solution to the swollen resin and shake at room temperature for 2-4 hours. Wash the resin extensively with DCM, THF, and methanol, then dry under vacuum.
-
Deprotection: Treat the resin with 3% TCA in DCM for 1 minute and repeat 5-7 times until the resin is colorless. Wash the resin with DCM, 10% DIPEA in DCM, and again with DCM.
-
Coupling of subsequent PEG units: Repeat steps 1 and 2 with the desired number of Mmt-protected hexaethylene glycol units to achieve the target chain length (for m-PEG17, this would involve iterative additions).
-
Cleavage from the resin: After the final coupling and deprotection step, cleave the PEG chain from the resin using a suitable cleavage cocktail (e.g., 95% TFA in water).
-
Oxidation to the carboxylic acid: Dissolve the cleaved m-PEG-alcohol in acetone and cool to 0°C. Add Jones reagent dropwise until a persistent orange color is observed. Stir for an additional hour at 0°C.
-
Purification: Quench the reaction with isopropanol. Precipitate the this compound by adding cold diethyl ether. The precipitate is then collected by centrifugation and dried under vacuum.
Quality Control and Characterization
Ensuring the purity and identity of this compound is critical for its application in drug development. A combination of analytical techniques is employed for its characterization.
Table 2: Analytical Methods for Quality Control of this compound
| Technique | Purpose | Typical Parameters and Expected Results |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and quantification | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase A: 0.1% TFA in WaterMobile Phase B: 0.1% TFA in AcetonitrileGradient: Linear gradient from 5% to 95% B over 20 minutesDetection: ELSD or CADExpected Result: A single major peak corresponding to this compound with purity >95%. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation and purity | Solvent: CDCl₃ or DMSO-d₆Expected Chemical Shifts (ppm): ~3.64 (s, broad, -OCH₂CH₂O- backbone)~3.38 (s, 3H, CH₃O-)~3.7-3.8 (t, 2H, -CH₂COOH)The integration of the methoxy protons relative to the backbone protons can confirm the chain length. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Technique: ESI-MS or MALDI-TOFExpected m/z: [M+Na]⁺ at approximately 831.94 Da. |
Applications in Drug Development
This compound is a versatile tool in drug development, primarily used for bioconjugation and as a linker in PROTACs.
Bioconjugation (PEGylation)
PEGylation is a well-established technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. The terminal carboxylic acid of this compound can be activated to react with primary amines (e.g., lysine residues) on a protein surface.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Protein of interest (in a suitable buffer, e.g., PBS pH 7.4)
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of this compound: Dissolve this compound, EDC, and NHS in the reaction buffer. The molar ratio of PEG:EDC:NHS is typically 1:1.2:1.2. Incubate at room temperature for 15-30 minutes to form the NHS-ester intermediate.
-
Conjugation to the protein: Add the activated this compound solution to the protein solution. The molar ratio of PEG to protein will depend on the desired degree of PEGylation and should be optimized. Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Quenching the reaction: Add the quenching buffer to the reaction mixture to consume any unreacted NHS-ester.
-
Purification of the PEGylated protein: Purify the reaction mixture using size-exclusion chromatography to separate the PEGylated protein from unreacted PEG and other reagents.
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight and use techniques like MALDI-TOF MS to confirm the degree of PEGylation.
PROTAC Synthesis
This compound is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. The PEG linker connects a ligand for the protein of interest (POI) to a ligand for an E3 ubiquitin ligase. The length and composition of the linker are critical for the efficacy of the PROTAC.
This protocol describes a common strategy for PROTAC synthesis where the this compound linker is sequentially coupled to the two ligands.
Materials:
-
This compound
-
E3 Ligase Ligand (with a free amine, e.g., a pomalidomide derivative)
-
Protein of Interest (POI) Ligand (with a suitable functional group for coupling, e.g., an alcohol)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
DCC (Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Preparative HPLC system
Procedure:
-
Coupling of this compound to the E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand, this compound, HATU, and DIPEA in DMF.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the E3 ligase-linker conjugate by preparative HPLC.
-
-
Coupling of the E3 Ligase-Linker to the POI Ligand:
-
Dissolve the purified E3 ligase-linker conjugate, the POI ligand, DCC, and a catalytic amount of DMAP in an anhydrous solvent like DCM.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Upon completion, filter to remove the dicyclohexylurea byproduct.
-
Purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR, LC-MS, and HRMS.
Conclusion
This compound is a well-defined, monodisperse PEG linker that offers significant advantages in the development of sophisticated biotherapeutics and small molecule drugs. Its defined length ensures homogeneity in the final product, which is a critical aspect for regulatory approval and consistent clinical performance. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this versatile molecule. As the fields of PEGylation and targeted protein degradation continue to evolve, the use of precisely engineered linkers like this compound will undoubtedly play an increasingly important role.
References
Navigating the Solubility of m-PEG17-acid in Organic Solvents: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of polyethylene glycol (PEG) derivatives is paramount for successful formulation and application. This in-depth technical guide focuses on the solubility of m-PEG17-acid in common organic solvents, providing a consolidated overview of its behavior and standardized methodologies for its assessment.
This compound, a monodispersed PEG linker with a terminal carboxylic acid, plays a crucial role in bioconjugation, drug delivery, and surface modification. Its solubility is a critical parameter that dictates its handling, reactivity, and the overall success of its application. This guide synthesizes available data and established laboratory practices to provide a comprehensive resource on this topic.
Qualitative and Semi-Quantitative Solubility of m-PEG-acid Derivatives
While precise quantitative data for this compound is not extensively published, the solubility of m-PEG-acid compounds and other PEG derivatives is well-documented qualitatively. Generally, PEG-based molecules are known to be soluble in a range of polar organic solvents. The methoxy cap and the terminal carboxylic acid of this compound influence its polarity and hydrogen bonding capacity, governing its interaction with different solvent molecules.
Based on available literature and supplier information, the solubility of m-PEG-acid derivatives in key organic solvents is summarized below. It is important to note that "soluble" is often defined qualitatively or semi-quantitatively in product literature, with a common threshold being at least 10 mg/mL.[1]
| Organic Solvent | Chemical Formula | General Solubility of m-PEG-acid Derivatives |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[2] |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble[2] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble[2] |
Note: The term "Soluble" in this context generally implies that the compound dissolves to a concentration of at least 10 mg/mL. For water-sensitive applications, anhydrous grades of these solvents should be used.
Experimental Protocol for Determining Solubility of this compound
The following is a generalized standard operating procedure (SOP) for determining the solubility of this compound in an organic solvent. This method is based on the principle of saturation and can be adapted for various concentration ranges and analytical techniques.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of interest (e.g., DCM, THF, DMF, DMSO)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or RI) or a gravimetric analysis setup.
Procedure:
-
Preparation of Stock Solutions (Optional but Recommended):
-
Prepare a concentrated stock solution of this compound in the chosen solvent. This can aid in the preparation of calibration standards for analytical quantification.
-
-
Sample Preparation for Solubility Determination:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve.
-
Record the exact weight of the this compound.
-
Add a known volume or weight of the organic solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution should appear as a suspension with undissolved solid remaining.
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE). This step is crucial to remove any undissolved particles.
-
-
Quantification:
-
Gravimetric Method:
-
Dispense a known volume of the filtered supernatant into a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound.
-
Once the solvent is completely removed, weigh the vial containing the dried residue.
-
Calculate the solubility in mg/mL by dividing the mass of the residue by the volume of the supernatant taken.
-
-
HPLC Method:
-
Dilute the filtered supernatant with a known volume of the solvent to a concentration that falls within the linear range of the calibration curve.
-
Prepare a series of calibration standards of this compound with known concentrations.
-
Analyze the calibration standards and the diluted sample by HPLC.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution.
-
-
-
Data Reporting:
-
Report the solubility as mg/mL or mol/L at the specified temperature.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.
Caption: A flowchart of the experimental procedure for determining the solubility of this compound.
This comprehensive guide provides a foundational understanding of this compound solubility in organic solvents, essential for its effective use in research and development. While specific quantitative data may require experimental determination, the provided information on qualitative solubility and a robust methodology will empower scientists to confidently work with this versatile PEG derivative.
References
The Pivotal Role of the Terminal Carboxylic Acid in m-PEG17-acid: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Functionality of m-PEG17-acid's Carboxylic Acid Terminus in Bioconjugation and Drug Delivery.
In the landscape of advanced drug development and delivery, the strategic modification of therapeutic molecules is paramount to enhancing their efficacy, safety, and pharmacokinetic profiles. Among the arsenal of tools available to researchers, polyethylene glycol (PEG) linkers have emerged as a cornerstone technology. This guide delves into the specific functionalities of this compound, a monodisperse PEG linker, with a focused exploration of the indispensable role played by its terminal carboxylic acid group. This reactive handle is the gateway to a multitude of bioconjugation strategies, enabling the covalent attachment of the PEG moiety to a wide array of bioactive molecules and surfaces.
Core Properties of this compound
This compound, characterized by a methoxy-capped polyethylene glycol chain of 17 ethylene glycol units terminating in a carboxylic acid, offers a unique combination of hydrophilicity, biocompatibility, and precisely defined length. These attributes are critical in the design of sophisticated drug delivery systems, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules, a crucial factor for many poorly soluble drug candidates.[4][5]
| Property | Value |
| Molecular Formula | C36H72O19 |
| Molecular Weight | 808.94 g/mol |
| CAS Number | 2346581-96-0 |
| Appearance | White solid |
| Solubility | Soluble in dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) |
| Purity | Typically >95% |
| Estimated pKa | ~4.75 (in water) |
The Chemistry of Conjugation: Activating the Carboxylic Acid
The terminal carboxylic acid of this compound is a versatile functional group, but its direct reaction with amines to form a stable amide bond is generally inefficient under physiological conditions. To facilitate this crucial linkage, the carboxylic acid must first be "activated" to a more reactive form. The most common and effective method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester.
This activation is typically achieved using a combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then displaced by NHS to form the more stable and amine-reactive NHS ester.
Applications in Drug Development
The ability to conjugate this compound to various biomolecules via its activated carboxylic acid terminus has profound implications in drug development.
Antibody-Drug Conjugates (ADCs)
In the design of ADCs, the PEG linker plays a crucial role in bridging the antibody to the cytotoxic payload. The hydrophilic nature of the this compound linker can improve the solubility and stability of the final ADC, potentially reducing aggregation and improving its pharmacokinetic profile. The defined length of the PEG chain also allows for precise control over the distance between the antibody and the drug, which can influence the drug's release and activity.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design. This compound is an ideal candidate for PROTAC linkers, as its length and flexibility can be crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Furthermore, the hydrophilicity of the PEG linker can enhance the overall solubility and cell permeability of the PROTAC molecule.
Nanoparticle Functionalization and Hydrogel Formation
The terminal carboxylic acid of this compound can be used to functionalize the surface of nanoparticles, improving their stability in biological fluids and enabling the attachment of targeting ligands. In the field of tissue engineering, this compound can be incorporated into hydrogel networks, where the carboxylic acid groups can be used for cross-linking or for the conjugation of bioactive molecules to promote cell growth and tissue regeneration.
Experimental Protocols
Activation of this compound with EDC/NHS
This protocol describes the general procedure for activating the terminal carboxylic acid of this compound to an NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous Diisopropylethylamine (DIPEA) (optional, as a base)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add NHS (1.2 equivalents) to the solution and stir until dissolved.
-
Add EDC.HCl (1.2 equivalents) to the reaction mixture. If the hydrochloride salt of EDC is used, an organic base like DIPEA (1.5 equivalents) may be added to neutralize the acid.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the m-PEG17-NHS ester.
-
The activated m-PEG17-NHS ester is typically used immediately in the next conjugation step without further purification.
Conjugation of Activated this compound to a Primary Amine-Containing Molecule
This protocol outlines the general steps for conjugating the m-PEG17-NHS ester to a molecule containing a primary amine, such as a peptide or a small molecule drug.
Materials:
-
Freshly prepared m-PEG17-NHS ester solution
-
Amine-containing molecule
-
Aprotic solvent (e.g., DMF, DMSO)
-
Buffer (e.g., phosphate-buffered saline (PBS) pH 7.4-8.0 for biomolecules)
Procedure:
-
Dissolve the amine-containing molecule in an appropriate solvent. For proteins or peptides, this is typically a buffered aqueous solution (e.g., PBS at pH 7.4-8.0). For small molecules, an aprotic solvent like DMF or DMSO can be used.
-
Add the freshly prepared solution of m-PEG17-NHS ester (typically 1.5-5 equivalents relative to the amine) to the solution of the amine-containing molecule.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction can also be performed at 4°C overnight for sensitive biomolecules.
-
The reaction progress can be monitored by LC-MS or sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) for proteins to observe the shift in molecular weight upon PEGylation.
-
Upon completion, the reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris or glycine, to consume any unreacted NHS ester.
-
The PEGylated conjugate can be purified using techniques such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathway Visualization: Targeting EGFR with a PEGylated Inhibitor
To illustrate the application of a PEGylated therapeutic, consider the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and a common target in cancer therapy. An EGFR inhibitor conjugated with this compound could exhibit improved pharmacokinetic properties, leading to sustained inhibition of the downstream signaling cascade.
Conclusion
The terminal carboxylic acid of this compound is a critical functional group that underpins its broad utility in modern drug development. Through well-established activation chemistry, this terminus provides a reliable and efficient means to conjugate the beneficial properties of a monodisperse PEG linker to a diverse range of therapeutic molecules and delivery platforms. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the principles and protocols governing the reactivity of this functional group is essential for the successful design and synthesis of next-generation therapeutics with enhanced performance and clinical potential.
References
An In-depth Technical Guide to the Applications of PEGylation in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation
PEGylation is a well-established and widely utilized bioconjugation technique that involves the covalent and non-covalent attachment of polyethylene glycol (PEG) polymer chains to molecules, most notably therapeutic proteins, peptides, and nanoparticles.[1][2] This process modifies the physicochemical properties of the parent molecule, leading to significant improvements in its pharmacokinetic and pharmacodynamic profiles.[3][4] The non-toxic, non-immunogenic, and highly soluble nature of PEG makes it an ideal candidate for this application, with approval from the U.S. Food and Drug Administration (FDA) for use in various therapeutic formulations.[5] The primary goals of PEGylation are to enhance the therapeutic efficacy and safety of drugs by increasing their stability, extending their circulation time in the bloodstream, and reducing their immunogenicity.
The fundamental principle behind PEGylation's success lies in the ability of the attached PEG chains to create a hydrophilic shield around the therapeutic molecule. This "stealth" effect masks the molecule from the host's immune system and proteolytic enzymes, thereby preventing premature degradation and clearance. Furthermore, the increased hydrodynamic size of the PEGylated conjugate reduces its renal filtration, leading to a prolonged plasma half-life.
Core Advantages of PEGylation in Research and Drug Development
The application of PEGylation confers several key advantages that are critical for the development of effective therapeutics:
-
Prolonged Plasma Half-Life: By increasing the hydrodynamic volume of the molecule, PEGylation significantly slows down its clearance by the kidneys, leading to a longer circulation time in the body. This allows for less frequent dosing, improving patient compliance.
-
Reduced Immunogenicity and Antigenicity: The PEG chains can effectively mask the antigenic epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system. This minimizes the risk of an adverse immune response and the formation of neutralizing antibodies.
-
Enhanced Stability and Solubility: PEGylation protects therapeutic molecules from enzymatic degradation and can improve the solubility of hydrophobic drugs and proteins. This is particularly beneficial for maintaining the biological activity of sensitive protein-based drugs.
-
Improved Pharmacokinetics: The overall pharmacokinetic profile of a drug is significantly altered by PEGylation, leading to changes in its absorption, distribution, metabolism, and excretion (ADME). This allows for more predictable and sustained therapeutic effects.
-
Versatile Applications: The technology is not limited to proteins and can be applied to a wide range of molecules including peptides, antibody fragments, small molecules, and nanoparticles.
Quantitative Impact of PEGylation on Pharmacokinetics
The following table summarizes the significant improvements in the pharmacokinetic profiles of several therapeutic agents after PEGylation.
| Therapeutic Agent | Unmodified Half-life | PEGylated Half-life | Fold Increase | Key Benefits Noted |
| Interferon-α | ~2-3 hours | ~30-90 hours | 10-40x | Reduced dosing frequency (from daily to weekly), improved patient compliance. |
| Granulocyte Colony-Stimulating Factor (G-CSF) | ~3.5 hours | ~15-80 hours | 4-23x | Sustained therapeutic effect for treating neutropenia. |
| Adenosine Deaminase (ADA) | Minutes | ~48-72 hours | >1000x | Enabled treatment for Severe Combined Immunodeficiency Disease (SCID). |
| Doxorubicin (in Liposomes) | ~1-3 hours | ~36-72 hours | ~30x | Increased drug accumulation in tumors (Enhanced Permeability and Retention effect). |
Key Applications of PEGylation in Research
PEGylation of Proteins and Peptides
The PEGylation of proteins and peptides is the most established application of this technology. It addresses inherent challenges such as rapid degradation, short circulating half-life, and immunogenicity.
-
Enzymes: PEGylated enzymes, such as pegaspargase for leukemia and pegademase bovine for SCID, demonstrate reduced immunogenicity and prolonged activity.
-
Cytokines: PEGylated interferons (e.g., Peginterferon alfa-2a) for hepatitis C treatment have a significantly longer half-life, allowing for less frequent administration.
-
Antibody Fragments: PEGylation can extend the half-life of antibody fragments, making them more effective therapeutic agents.
PEGylation of Nanoparticles and Liposomes
Coating the surface of nanoparticles and liposomes with PEG is a widely used strategy to improve their drug delivery capabilities.
-
"Stealth" Liposomes: PEGylated liposomes, such as Doxil® (doxorubicin), can evade the mononuclear phagocyte system, leading to longer circulation times and enhanced accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
-
Improved Stability: The PEG coating prevents the aggregation of nanoparticles and protects them from opsonization (the process of being marked for phagocytosis).
-
Targeted Delivery: PEGylated nanoparticles can be further functionalized with targeting ligands to achieve cell-specific drug delivery.
PEGylation of Small Molecules
While less common than with large molecules, PEGylation can also be applied to small molecule drugs to improve their solubility and pharmacokinetic profiles. This can be particularly useful for hydrophobic drugs that are difficult to formulate for intravenous administration.
Detailed Experimental Methodologies
General Protocol for Amine-Reactive PEGylation of a Protein
This protocol describes a common method for PEGylating a protein using an amine-reactive PEG derivative, such as an N-hydroxysuccinimide (NHS) ester of PEG.
Materials:
-
Protein of interest (e.g., Lysozyme, BSA)
-
Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl valerate)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)
-
Characterization Equipment: SDS-PAGE, Mass Spectrometry (MS)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.
-
PEGylation Reaction:
-
Calculate the required amount of PEG-NHS ester to achieve the desired molar ratio of PEG to protein (e.g., 5:1, 10:1).
-
Dissolve the PEG-NHS ester in a small volume of the reaction buffer immediately before use.
-
Add the PEG solution to the protein solution while gently stirring.
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours. The reaction time and temperature may need to be optimized for the specific protein and PEG reagent.
-
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes.
-
Purification of PEGylated Protein:
-
Separate the PEGylated protein from unreacted PEG and unmodified protein using SEC or IEX.
-
Collect fractions and analyze them by SDS-PAGE to identify the fractions containing the desired PEGylated product.
-
-
Characterization of PEGylated Protein:
-
SDS-PAGE: Analyze the purified fractions to confirm the increase in molecular weight corresponding to the attached PEG chains.
-
Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to determine the exact mass of the PEGylated protein and the degree of PEGylation (number of PEG chains per protein molecule).
-
Activity Assay: Perform a relevant biological assay to confirm that the PEGylated protein retains its therapeutic activity.
-
Characterization of PEGylated Molecules
Thorough characterization is crucial to ensure the quality, consistency, and efficacy of PEGylated therapeutics.
| Characterization Technique | Purpose |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | To visualize the increase in molecular weight of the PEGylated product compared to the native molecule. |
| Size-Exclusion Chromatography (SEC) | To separate PEGylated species based on their hydrodynamic radius and to assess for aggregation. |
| Ion-Exchange Chromatography (IEX) | To separate PEGylated isomers based on charge differences. |
| Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) | To determine the average molecular weight and the degree of PEGylation. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | To obtain more precise mass information and to analyze the heterogeneity of the PEGylated product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the site of PEG attachment and the structure of the conjugate. |
| In Vitro Bioassay | To quantify the biological activity of the PEGylated molecule and compare it to the unmodified parent molecule. |
Visualizing PEGylation Concepts and Workflows
Logical Flow of PEGylation Benefits
Caption: Logical flow demonstrating the benefits of PEGylation.
General Workflow for Developing a PEGylated Therapeutic
Caption: Workflow for developing a PEGylated therapeutic.
Signaling Pathway of Peginterferon-α
Caption: Simplified JAK-STAT signaling pathway for Peginterferon-α.
Challenges and Future Directions
Despite its widespread success, PEGylation is not without its challenges. The potential for the generation of anti-PEG antibodies, which can lead to accelerated blood clearance (ABC phenomenon) of the PEGylated drug, is an area of active research. Additionally, the steric hindrance caused by the PEG chains can sometimes lead to a reduction in the biological activity of the parent molecule.
Future innovations in the field are focused on developing next-generation PEGylation technologies, including:
-
Site-Specific PEGylation: Techniques that allow for the attachment of PEG to a specific site on the molecule, resulting in a more homogeneous and well-defined product.
-
Releasable PEGs: PEG chains that can be cleaved from the drug molecule under specific physiological conditions, releasing the native, fully active drug at the target site.
-
Alternative Polymers: Exploration of other polymers that may offer similar or superior properties to PEG with reduced immunogenicity.
Conclusion
PEGylation has revolutionized the field of drug delivery and has enabled the successful development of numerous therapeutic products that have significantly improved patient outcomes. Its ability to enhance the pharmacokinetic and pharmacodynamic properties of a wide range of molecules makes it an invaluable tool for researchers and drug development professionals. As the technology continues to evolve, PEGylation is expected to play an even more critical role in the development of next-generation biologics and targeted therapies.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
m-PEG17-acid: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the safe handling, storage, and disposal of m-PEG17-acid. The information presented is intended for professionals in research and drug development who may work with this compound. This guide synthesizes available safety data and provides an overview of relevant experimental protocols for safety assessment.
Chemical and Physical Properties
This compound is a monodisperse polyethylene glycol (PEG) derivative with a terminal methoxy group and a carboxylic acid functional group. Its hydrophilic nature makes it a valuable linker in bioconjugation and drug delivery applications. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | References |
| Chemical Name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-heptadecaoxatripentacontan-53-oic acid | [1] |
| CAS Number | 2346581-96-0 | [1][2][3][4] |
| Molecular Formula | C36H72O19 | |
| Molecular Weight | 809 g/mol | |
| Appearance | White solid / powder | |
| Solubility | Soluble in water | |
| Purity | >95% - 98% | |
| Storage Temperature | -20°C |
Hazard Identification and Toxicological Profile
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture. However, it is important to note that the chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated.
Polyethylene glycols (PEGs) in general are considered to have a low order of toxicity. They are characterized by low acute and chronic toxicities and are generally not irritating to the skin or eyes. However, some studies suggest that low-molecular-weight oligomers of ethylene glycol may exhibit toxicity at high concentrations.
Handling and Storage
Personal Protective Equipment (PPE)
As a standard practice for handling any chemical in a laboratory setting, appropriate personal protective equipment should be worn.
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Not required under normal use conditions with adequate ventilation.
Safe Handling Procedures
-
Handle in a well-ventilated area.
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is -20°C.
-
Incompatible materials include strong oxidizing agents, strong bases, and strong acids.
Accidental Release and Disposal
Spill Cleanup
In the event of a spill, follow these general procedures:
-
Isolate the area: Prevent unprotected personnel from entering the spill area.
-
Ventilate the area: If the spill is in a poorly ventilated space, ensure adequate ventilation.
-
Contain the spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill. Do not use combustible materials like paper towels for large spills of acidic substances.
-
Collect the residue: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.
-
Decontaminate the area: Clean the spill area with soap and water.
For acid spills, it is recommended to neutralize the spill with a suitable agent like sodium bicarbonate before cleanup.
Waste Disposal
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Experimental Protocols for Safety Assessment
The following are detailed methodologies for key experiments that would be conducted to assess the safety of this compound.
Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)
This study provides information on the hazardous properties of a substance following a single oral administration.
-
Test System: Typically, female rats are used. A total of five animals are normally used for each dose level investigated.
-
Dosing: The substance is administered in a single dose by gavage. The initial dose is selected based on a sighting study, with fixed doses of 5, 50, 300, and 2000 mg/kg body weight.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Endpoint: The study identifies the dose that produces evident toxicity or mortality, allowing for classification according to the Globally Harmonized System (GHS).
In Vitro Cytotoxicity (Adapted from ISO 10993-5)
This test assesses the potential of a substance to cause damage to cells in culture.
-
Test System: A suitable mammalian cell line, such as L929 mouse fibroblasts, is used.
-
Methodology:
-
An extract of the test material is prepared using a suitable solvent (e.g., cell culture medium).
-
Sub-confluent monolayers of the cells are exposed to various concentrations of the extract for 24 hours.
-
Cell viability is assessed using a quantitative method, such as the MTT assay, which measures cellular metabolic activity.
-
-
Endpoint: A material is considered cytotoxic if it results in a cell viability of less than 70% compared to a negative control.
Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD Guideline 471)
This assay is used to detect the potential of a substance to cause gene mutations.
-
Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.
-
Methodology:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).
-
The bacteria are then plated on a minimal agar medium lacking the required amino acid.
-
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) compared to the solvent control.
In Vitro Mammalian Chromosome Aberration Test (Adapted from OECD Guideline 473)
This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.
-
Methodology:
-
Cell cultures are exposed to the test substance at a minimum of three concentrations, both with and without metabolic activation.
-
After an appropriate incubation period, the cells are treated with a substance that arrests them in metaphase.
-
The chromosomes are then harvested, stained, and analyzed microscopically for structural aberrations.
-
-
Endpoint: The substance is considered to be a clastogen if it induces a statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations.
Visualizations
The following diagrams illustrate key conceptual frameworks related to the safety and handling of chemical compounds in a research setting.
Caption: A cyclical workflow for laboratory safety management.
Caption: A decision-making workflow for responding to a chemical spill.
References
m-PEG17-acid storage conditions
An In-depth Technical Guide to the Storage and Handling of m-PEG17-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage conditions for methoxy-polyethylene glycol-acid with 17 PEG units (this compound). Adherence to these guidelines is critical to ensure the stability, purity, and performance of the reagent in research and drug development applications, particularly in the synthesis of PROTACs and other bioconjugates.
This compound is a hydrophilic, monodisperse polyethylene glycol (PEG) linker that features a terminal carboxylic acid group. This functional group allows for covalent attachment to primary amine groups on target molecules, such as proteins or ligands, through the formation of a stable amide bond, typically facilitated by carbodiimide activators like EDC or DCC. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. Given its reactive nature and susceptibility to degradation, proper storage and handling are paramount.
Recommended Storage Conditions
The stability of this compound is influenced by temperature, light, moisture, and atmospheric oxygen. The following table summarizes the recommended storage parameters based on general guidelines for PEG derivatives.
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-term: ≤ -15°C (e.g., -20°C) Short-term: Cool, dry place | Low temperatures minimize the rate of chemical degradation and autoxidation. Storing at -20°C is a common recommendation for preserving the integrity of reactive PEG compounds.[1][2] |
| Light | Store in the dark. Use amber vials or light-blocking secondary containers. | PEG derivatives can be sensitive to light, which can initiate oxidative degradation.[2] Protection from light is crucial, especially for functionally active PEGs. |
| Moisture | Keep in a tightly sealed container in a dry environment. The use of a desiccant is recommended. | The carboxylic acid moiety can be sensitive to moisture, and the overall compound can be hygroscopic.[3] Preventing moisture ingress is essential to avoid potential side reactions and maintain the solid form. PEG NHS esters, a related class of compounds, are particularly noted as being moisture-sensitive.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | PEGs and their derivatives are susceptible to oxidation. Storing under an inert gas displaces oxygen and prevents oxidative degradation of the PEG chain. |
| Container | Use well-sealed containers made of inert materials (e.g., glass or appropriate plastic). For sensitive PEG products, repackaging into smaller, single-use aliquots can be beneficial. | To prevent contamination and degradation from reactive packaging materials. Aliquoting minimizes repeated warming and cooling cycles and exposure to atmospheric conditions. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | Strong oxidizing agents can accelerate the degradation of the PEG backbone. Strong acids and bases can also mediate hydrolysis and other degradation pathways. |
Handling Procedures
Proper handling is as crucial as correct storage to maintain the quality of this compound.
-
Warming: Before opening, the container should be allowed to warm slowly to room temperature to prevent condensation of atmospheric moisture inside the vial.
-
Inert Gas Backfill: After dispensing the required amount, the container should be backfilled with an inert gas like nitrogen or argon before resealing.
-
Avoid Dust Formation: As a solid, care should be taken to avoid the formation of dust during handling.
Degradation Pathways and Consequences
Improper storage of this compound can lead to its degradation, compromising its use in sensitive applications. The primary degradation mechanism for polyethylene glycols is oxidation.
The following diagram illustrates a simplified overview of the oxidative degradation of the PEG chain.
Caption: Simplified pathway of PEG oxidative degradation.
The formation of degradation products such as aldehydes and formic acid can have significant consequences:
-
Formation of Impurities: These degradation products can react with amine-containing molecules, leading to the formation of N-methyl or N-formyl impurities in the final conjugate.
-
Loss of Activity: Degradation can lead to a loss of the desired reactivity of the carboxylic acid group.
-
Altered Physicochemical Properties: Changes in the polymer chain can affect the solubility and other properties of the final product.
Logical Workflow for Storage and Handling
The following diagram outlines the logical workflow for the proper storage and handling of this compound to ensure its integrity.
Caption: Workflow for optimal this compound integrity.
Experimental Protocols for Stability Assessment (General)
While specific, detailed experimental protocols for this compound were not found in the initial search, a general approach to assessing the stability of PEG compounds can be outlined.
Objective: To evaluate the stability of this compound under various storage conditions.
Methodology:
-
Sample Preparation: Aliquot this compound into several vials.
-
Stress Conditions: Expose the aliquots to a matrix of conditions, including:
-
Elevated Temperatures: (e.g., 4°C, 25°C, 40°C)
-
High Humidity: (e.g., 75% RH)
-
Light Exposure: (e.g., UV or fluorescent light)
-
Oxidative Stress: (e.g., exposure to air vs. inert gas)
-
-
Time Points: Analyze samples at various time points (e.g., 0, 1, 2, 4, 8 weeks).
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and detect degradation products. A reverse-phase C18 column with a water/acetonitrile gradient is often a good starting point.
-
Mass Spectrometry (MS): To identify the mass of the parent compound and any degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect structural changes in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor changes in functional groups, such as the appearance of aldehyde or other carbonyl groups.
-
Data Presentation: The results of such a stability study would typically be presented in a table, showing the percentage of the parent compound remaining under each condition at each time point.
Conclusion
The chemical integrity of this compound is critical for its successful application in bioconjugation and drug development. By adhering to the storage and handling guidelines outlined in this document—namely, storage at low temperatures (≤ -15°C), protection from light and moisture, and the use of an inert atmosphere—researchers can minimize degradation and ensure the reliability and reproducibility of their results.
References
An In-depth Technical Guide to m-PEG17-acid for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol(17)-acid (m-PEG17-acid), a discrete PEGylation reagent increasingly utilized in advanced drug delivery and bioconjugation. The guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into its physicochemical properties, core applications, and the experimental protocols for its use. A significant focus is placed on its role as a linker in Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This document synthesizes key data into structured tables for clarity and includes detailed experimental workflows and signaling pathway diagrams generated using Graphviz to facilitate a deeper understanding of its application.
Introduction to this compound
This compound is a monodisperse polyethylene glycol (PEG) derivative characterized by a chain of 17 ethylene glycol units, capped at one end with a methoxy group (-OCH3) and functionalized at the other with a carboxylic acid (-COOH). This heterobifunctional structure makes it an ideal hydrophilic spacer for covalently linking molecules of interest, particularly in the pharmaceutical sciences.[1] The methoxy cap renders one end inert, preventing unwanted cross-linking, while the terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs.[2]
The defining feature of this compound is its discrete chain length, which ensures batch-to-batch consistency and a defined molecular weight, overcoming the challenges of polydispersity inherent in traditional PEG polymers.[] This homogeneity is critical in the development of precisely engineered therapeutic conjugates, where slight variations can impact efficacy and safety. The PEG chain itself imparts favorable properties to conjugated molecules, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity.[]
Physicochemical Properties and Characterization
The precise chemical structure of this compound dictates its utility. A summary of its key quantitative properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C36H72O19 | |
| Molecular Weight | 808.95 g/mol | |
| CAS Number | 2346581-96-0 | |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in water, DMF, DMSO, DCM, Toluene | |
| Purity | Typically >95% | |
| pKa of Carboxylic Acid | ~4-5 |
Table 2: Influence of PEG Chain Length on Physicochemical and Biological Properties
| Property | Effect of Increasing PEG Chain Length | Source(s) |
| Hydrodynamic Radius | Increases, leading to a larger apparent molecular size. | |
| In Vivo Circulation Time | Generally increases, but can decrease if the chain becomes too long (>5 kDa). | |
| Drug Release Rate | Can be modulated; often faster with higher PEG content/length. | |
| Macrophage Uptake | Decreases, contributing to the "stealth" effect. | |
| Targeting Ability | Can be optimized; chains that are too long may hinder ligand-receptor binding. |
Core Application: Linker for PROTACs
A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.
The linker is a critical determinant of PROTAC efficacy. Its length, flexibility, and hydrophilicity influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound is an excellent choice for a PROTAC linker due to several factors:
-
Hydrophilicity : The PEG chain improves the aqueous solubility of the often-hydrophobic PROTAC molecule, which is crucial for cell permeability and favorable pharmacokinetics.
-
Optimal Length and Flexibility : The 17-unit chain provides sufficient length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex.
-
Biocompatibility : PEG is well-established as a biocompatible polymer with low toxicity.
Mechanism of Action for PROTACs
The mechanism by which a PROTAC induces protein degradation is a catalytic cycle. The PROTAC first binds to both the target protein and an E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can go on to induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
General Protocol for Bioconjugation of this compound to an Amine-Containing Molecule
This protocol describes the standard procedure for forming a stable amide bond between the carboxylic acid of this compound and a primary amine on a target molecule (e.g., protein, peptide, or small molecule) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Amine-containing molecule (Molecule-NH2)
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., SEC-HPLC, RP-HPLC)
Procedure:
-
Reagent Preparation :
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Dissolve the Molecule-NH2 in Coupling Buffer to a known concentration (e.g., 1-5 mg/mL).
-
Freshly prepare EDC and NHS solutions in Activation Buffer just before use (e.g., 10 mg/mL).
-
-
Activation of this compound :
-
In a reaction vial, combine the this compound solution with a 1.5 to 2-fold molar excess of both EDC and NHS.
-
The reaction is typically performed in an aqueous/organic co-solvent mixture or a suitable organic solvent. For aqueous reactions, use Activation Buffer.
-
Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester. The activation reaction is most efficient at pH 4.5-7.2.
-
-
Conjugation to Amine :
-
Add the activated m-PEG17-NHS ester solution to the Molecule-NH2 solution. A 10- to 20-fold molar excess of the PEG reagent over the amine-containing molecule is common, but this should be optimized.
-
Ensure the pH of the reaction mixture is between 7.2 and 8.0 for efficient coupling to primary amines.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle stirring.
-
-
Quenching :
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification :
-
Remove unreacted PEG reagent and byproducts from the PEGylated conjugate.
-
For proteins, Size Exclusion Chromatography (SEC-HPLC) is effective for separating the larger conjugate from smaller, unreacted components.
-
Reversed-Phase HPLC (RP-HPLC) can also be used, particularly for separating positional isomers or for purifying smaller conjugates.
-
Dialysis or ultrafiltration can be used for initial cleanup of larger protein conjugates.
-
-
Characterization :
-
Confirm the success of the conjugation using techniques such as SDS-PAGE (which will show a molecular weight shift), Mass Spectrometry (to confirm the mass of the conjugate), and NMR (for detailed structural analysis).
-
Use HPLC to assess the purity of the final product.
-
Workflow for this compound Bioconjugation
The following diagram illustrates the logical workflow for the bioconjugation process described above.
Caption: Experimental workflow for this compound conjugation.
Synthesis and Quality Control
While this compound is commercially available, understanding its synthesis provides insight into its quality. Monodisperse PEGs are typically synthesized via a stepwise, iterative process rather than polymerization. This involves the sequential addition of protected ethylene glycol monomers to a growing chain, often using Williamson ether formation. This controlled, stepwise approach ensures the precise chain length and avoids the polydispersity of conventional PEG synthesis.
General Synthetic Steps:
-
Start with a protected mono-ethylene glycol unit.
-
Deprotect one end.
-
Couple with another protected monomer unit.
-
Repeat this cycle for the desired number of units (17 in this case).
-
Finally, deprotect and functionalize the terminal ends to yield the methoxy and carboxylic acid groups.
Quality control is paramount. The purity and identity of this compound are typically confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and determine the average number of ethylene glycol units.
-
Mass Spectrometry (MS) : To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) : To assess purity.
Conclusion
This compound is a highly valuable tool in modern drug development, offering the benefits of PEGylation in a precisely defined, monodisperse format. Its role as a hydrophilic linker in the rapidly advancing field of PROTACs highlights its importance in creating next-generation therapeutics. By providing a defined length and chemical functionality, it allows for the rational design of complex bioconjugates with optimized properties. The detailed protocols and data presented in this guide offer a foundational resource for scientists and researchers aiming to leverage the unique advantages of this compound in their work.
References
Methodological & Application
Application Notes and Protocols for m-PEG17-acid Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug development and biotechnology. This modification can significantly enhance the therapeutic properties of proteins, peptides, and other biomolecules by increasing their solubility, extending their plasma half-life, and reducing immunogenicity.[1][2][3] This document provides a detailed protocol for the conjugation of methoxy-PEG17-acid (m-PEG17-acid) to primary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein.
The protocol described herein utilizes a two-step carbodiimide crosslinker chemistry, where the carboxylic acid of this compound is first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[3][4] This activated PEG reagent then efficiently reacts with primary amines on the target molecule to form a stable amide bond.
Principle of the Reaction
The conjugation process involves two key steps:
-
Activation of this compound: The carboxyl group of this compound is reacted with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and is therefore immediately reacted with NHS (or its water-soluble analog, Sulfo-NHS) to create a more stable, amine-reactive NHS ester. This activation step is most efficient at a slightly acidic pH (4.7-6.0).
-
Conjugation to Primary Amines: The resulting m-PEG17-NHS ester readily reacts with primary amines on the target molecule. The nucleophilic attack by the amine on the NHS ester results in the formation of a stable amide linkage, with the NHS group being released as a byproduct. This reaction is most efficient at a neutral to slightly basic pH (7.0-8.5).
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Activation
| Parameter | Recommended Range | Notes |
| Solvent | Anhydrous DMF or DMSO | For dissolution of PEG-acid, EDC, and NHS. |
| Buffer | 0.1 M MES, pH 4.7-6.0 | For aqueous activation reactions. |
| Molar Ratio (EDC:NHS:PEG-acid) | 1.1 : 1.1 : 1 | A slight excess of EDC and NHS ensures efficient activation. |
| Reaction Time | 15 - 30 minutes | At room temperature. |
| Temperature | Room Temperature |
Table 2: Recommended Reaction Conditions for Conjugation to Primary Amines
| Parameter | Recommended Range | Notes |
| Buffer | PBS, pH 7.2-8.0 or Borate Buffer, pH 8.0-9.0 | Buffers should be free of primary amines (e.g., Tris, Glycine). |
| Molar Ratio (PEG-NHS:Protein) | 5:1 to >30:1 | The optimal ratio depends on the desired degree of labeling and must be determined empirically. |
| Reaction Time | 30 minutes to 2 hours | At room temperature, or 2-4 hours at 4°C. |
| Temperature | Room Temperature or 4°C | Lower temperatures can minimize side reactions. |
| Quenching Reagent | 1 M Tris-HCl, Glycine, or Hydroxylamine | To stop the reaction by consuming unreacted PEG-NHS ester. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4 (20 mM sodium phosphate, 150 mM NaCl) or 50 mM Borate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., Size-Exclusion, Ion-Exchange)
-
Dialysis cassettes or centrifugal filtration devices
Protocol 1: Two-Step Aqueous Conjugation
This protocol is suitable for proteins and other biomolecules that are stable in aqueous conditions.
Step 1: Activation of this compound
-
Equilibrate all reagents to room temperature before use.
-
Dissolve this compound in Activation Buffer to a final concentration of 10-50 mg/mL.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO at a concentration of 100 mM.
-
To the this compound solution, add EDC and NHS to achieve a final molar ratio of 1.1:1.1:1 (EDC:NHS:PEG-acid).
-
Incubate the reaction mixture for 15-30 minutes at room temperature to generate the m-PEG17-NHS ester.
Step 2: Conjugation to the Amine-Containing Molecule
-
Dissolve the amine-containing molecule in the Conjugation Buffer. The protein concentration should typically be in the range of 1-10 mg/mL.
-
Immediately add the freshly prepared m-PEG17-NHS ester solution to the protein solution. The molar ratio of PEG-NHS to protein should be optimized, but a starting point of 20-fold molar excess is common.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
To quench the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
Protocol 2: Purification of the PEGylated Conjugate
The purification strategy aims to remove unreacted PEG, excess reagents, and to separate PEGylated species from the unmodified molecule. A combination of chromatographic techniques is often necessary.
-
Size-Exclusion Chromatography (SEC): This is the most common initial step to separate the larger PEGylated conjugate from smaller molecules like unreacted PEG and quenching reagents.
-
Ion-Exchange Chromatography (IEX): PEGylation often shields the surface charges of a protein, altering its isoelectric point. This change in charge can be exploited to separate PEGylated species from the unmodified protein using IEX. It can also be used to separate mono-PEGylated from multi-PEGylated products.
-
Hydrophobic Interaction Chromatography (HIC) or Reverse Phase Chromatography (RPC): These techniques can also be used for purification, particularly for separating positional isomers of the PEGylated product.
Protocol 3: Characterization of the PEGylated Conjugate
The extent and sites of PEGylation should be characterized to ensure product quality and consistency.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight upon PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
Mass Spectrometry (LC-MS): Provides an accurate determination of the molecular weight of the conjugate, allowing for the confirmation of the number of attached PEG chains.
-
Peptide Mapping: To identify the specific sites of PEGylation, the conjugate can be proteolytically digested followed by LC-MS/MS analysis of the resulting peptides.
Visualization of Workflow and Chemistry
Caption: Chemical reaction scheme for the two-step EDC/NHS conjugation of this compound to a primary amine on a protein.
Caption: A streamlined workflow for the PEGylation of a primary amine-containing molecule with this compound.
References
Application Notes and Protocols for m-PEG17-acid Reaction with Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biomolecules. Modification of lysine residues is a common approach due to their frequent presence on protein surfaces and the nucleophilicity of the ε-amino group. This document provides detailed application notes and protocols for the reaction of methoxy-PEG17-acid (m-PEG17-acid) with lysine residues, a process that leverages carbodiimide chemistry to form stable amide bonds.
The reaction proceeds in a two-step manner. First, the carboxylic acid of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a highly reactive O-acylisourea intermediate that is then stabilized by NHS to create a more stable, amine-reactive NHS ester. This activated PEG reagent subsequently reacts with the primary amine of a lysine residue on the target protein to form a stable amide linkage. This method offers a reliable way to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, including increased half-life, enhanced stability, and reduced immunogenicity.[1][2]
Data Presentation
The efficiency and outcome of the this compound reaction with lysine residues can be influenced by several factors, including the molar ratio of reactants, pH, and the intrinsic properties of the protein. The following tables summarize quantitative data from representative studies on protein PEGylation.
| Protein | PEG Reagent | Molar Ratio (Protein:PEG:EDC:NHS) | pH | Reaction Time & Temp. | Conjugation Yield/Degree of PEGylation | Reference |
| Cytochrome c | mPEG-NHS (5 kDa) | 1:25 (Cyt-c:mPEG-NHS) | 7.0 | 15 min, RT | 45% for Cyt-c-PEG-4, 32% for Cyt-c-PEG-8 | [2] |
| Generic IgG | Alkyne-(PEG)n-NHS | 1:20 (IgG:PEG-NHS) | 7.2 | 2 hours, 4°C or 30 min, RT | 4-6 linkers per antibody | [3] |
| Target Protein | Propargyl-PEG7-acid | 1:10-50 (Protein:PEG) | 7.2-7.5 | 2 hours, RT or overnight, 4°C | Varies with ratio | [4] |
| Protein | PEG MW (kDa) | Effect on Proteolytic Stability | Effect on Biological Activity | Reference |
| Fibronectin | 2 | Increased stability | Comparable cell adhesion to native FN | |
| Fibronectin | 5 | Further increased stability | Decreased cell adhesion and spreading | |
| Fibronectin | 10 | Highest proteolytic stability | Significant decrease in cell adhesion | |
| SH3 Domain | - | Tri-PEGylated SH3 was -0.93 kcal/mol more stable | N-terminal PEGylation had no substantial change |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the in-situ activation of this compound to form the amine-reactive NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional, for dissolving PEG reagent)
Procedure:
-
Equilibrate this compound, EDC, and NHS to room temperature.
-
Dissolve the target protein in an amine-free buffer (e.g., PBS, MES) at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in the Activation Buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be used.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS over the this compound to the PEG solution.
-
Incubate the activation reaction for 15-30 minutes at room temperature with gentle stirring.
Protocol 2: Conjugation of Activated this compound to Lysine Residues
This protocol details the reaction of the activated m-PEG17-NHS ester with the target protein.
Materials:
-
Activated this compound solution (from Protocol 1)
-
Target protein solution
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
Procedure:
-
Immediately add the activated this compound mixture to the protein solution. The molar ratio of PEG to protein can be varied from 10:1 to 50:1 to achieve the desired degree of PEGylation.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary. The reaction of the NHS-activated PEG with primary amines is most efficient at this pH range.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring. Longer incubation at lower temperatures can be beneficial for sensitive proteins.
-
To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
Protocol 3: Purification of the PEGylated Protein
This protocol describes the removal of excess PEG reagent and byproducts.
Materials:
-
PEGylated protein reaction mixture
-
Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system
-
Desalting columns or dialysis cassettes
-
Appropriate chromatography buffers
Procedure:
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate an SEC column with an appropriate buffer (e.g., PBS).
-
Load the reaction mixture onto the column.
-
Elute the PEGylated protein, which will have a larger hydrodynamic radius and elute earlier than the unreacted protein and smaller PEG reagents.
-
-
Ion-Exchange Chromatography (IEX):
-
Choose a cation or anion exchange resin based on the protein's isoelectric point and the buffer pH.
-
Equilibrate the IEX column with a low-salt buffer.
-
Load the reaction mixture. The attachment of PEG to lysine residues neutralizes their positive charge, leading to a change in the protein's net charge.
-
Elute with a salt gradient. Different PEGylated species (mono-, di-, tri-PEGylated, etc.) may be separated based on their charge differences.
-
-
Dialysis/Desalting:
-
For removal of small molecule byproducts and excess unreacted PEG, use a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO) membrane.
-
Protocol 4: Characterization of the PEGylated Protein
This protocol outlines common methods to analyze the resulting PEGylated protein.
Methods:
-
SDS-PAGE:
-
Analyze the purified PEGylated protein by SDS-PAGE. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein. The heterogeneity of the PEGylation can be visualized as a smear or multiple bands.
-
-
HPLC Analysis:
-
Use Reverse-Phase HPLC (RP-HPLC) or SEC-HPLC to assess the purity and heterogeneity of the conjugate.
-
-
Mass Spectrometry (MALDI-TOF or ESI-MS):
-
Determine the precise molecular weight of the PEGylated protein to confirm the degree of PEGylation.
-
-
NMR Spectroscopy:
-
Proton NMR (¹H NMR) can be used to quantitatively determine the degree of PEGylation by comparing the integral of the PEG methylene protons to a characteristic protein signal.
-
-
Functional Assays:
-
Perform relevant biological assays to determine the effect of PEGylation on the protein's activity.
-
Mandatory Visualizations
Caption: Reaction mechanism of this compound with a lysine residue.
Caption: Experimental workflow for protein PEGylation.
Caption: Impact of lysine PEGylation on IGF-I signaling pathway.
References
Application Notes and Protocols for Protein PEGylation with m-PEG17-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein drugs. This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability.[1][2][3] This document provides a detailed protocol for the PEGylation of a protein using m-PEG17-acid, a monofunctional PEG reagent with a terminal carboxylic acid group.
The conjugation of this compound to a protein is typically achieved through a two-step process involving the activation of the carboxylic acid group using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[1][4] This activation step forms a more stable NHS ester that readily reacts with primary amine groups (the N-terminus and the ε-amino group of lysine residues) on the protein surface to form a stable amide bond.
Chemical Reaction Pathway
The overall reaction scheme for the PEGylation of a protein with this compound using EDC and NHS is depicted below.
Caption: Chemical pathway for protein PEGylation with this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the PEGylation of a protein with this compound.
Materials and Reagents
-
This compound
-
Protein of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion or ion-exchange chromatography column)
-
Dialysis tubing or centrifugal ultrafiltration devices
Experimental Workflow
The following diagram illustrates the overall workflow for protein PEGylation.
Caption: Overall workflow for protein PEGylation.
Step-by-Step Protocol
1. Protein Preparation
-
Dissolve the protein of interest in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) as these will compete with the NHS-activated PEG for reaction with the protein. If necessary, perform a buffer exchange using dialysis or a desalting column.
2. Preparation of this compound Stock Solution
-
Equilibrate the this compound reagent to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
3. Activation of this compound
This activation step should be performed immediately prior to the conjugation reaction.
-
In a separate tube, add the desired amount of this compound stock solution to the Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS over the this compound. For example, for every 1 µmol of this compound, add 1.5-2 µmol of EDC and 1.5-2 µmol of NHS.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.
4. Conjugation to the Protein
-
Add the freshly activated m-PEG17-NHS ester solution to the protein solution. A 5 to 20-fold molar excess of the PEG reagent to the protein is a good starting point for optimization.
-
The reaction of the NHS-activated PEG with primary amines is most efficient at pH 7.2-7.5.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
5. Quenching the Reaction
-
Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
6. Purification of the PEGylated Protein
-
Remove unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC) or dialysis. SEC is effective at separating the PEGylated protein from the unreacted protein and smaller PEG molecules.
-
Ion-exchange chromatography (IEX) can be used to separate proteins with different degrees of PEGylation (e.g., mono-, di-, tri-PEGylated species).
7. Characterization of the PEGylated Protein
-
SDS-PAGE: Analyze the purified PEGylated protein by SDS-PAGE to visualize the increase in molecular weight compared to the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the precise molecular weight of the PEGylated protein to confirm the number of attached PEG molecules.
-
HPLC Analysis (SEC, IEX, RP-HPLC): Assess the purity and heterogeneity of the PEGylated product.
Data Presentation: Quantitative Parameters for PEGylation
The efficiency of the PEGylation reaction is influenced by several factors. The following tables summarize key quantitative parameters to consider for optimizing the protocol.
Table 1: Recommended Molar Ratios for Reagents
| Reagent | Molar Ratio (relative to Protein) | Molar Ratio (relative to this compound) | Purpose | Reference(s) |
| This compound | 5 - 20 fold excess | - | To drive the reaction towards PEGylation | |
| EDC | - | 1.5 - 2 fold excess | To activate the carboxylic acid of this compound | |
| NHS/Sulfo-NHS | - | 1.5 - 2 fold excess | To form a more stable amine-reactive ester |
Table 2: Key Reaction Conditions
| Parameter | Recommended Range | Rationale | Reference(s) |
| Activation Step | |||
| pH | 5.0 - 6.0 | Optimal pH for EDC/NHS activation of carboxylic acids | |
| Temperature | Room Temperature | Sufficient for activation | |
| Duration | 15 - 30 minutes | Adequate time for NHS ester formation | |
| Conjugation Step | |||
| pH | 7.2 - 7.5 | Optimal for the reaction of NHS esters with primary amines | |
| Temperature | 4°C or Room Temperature | To balance reaction rate and protein stability | |
| Duration | 2 hours to overnight | To allow for sufficient conjugation |
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) | Reference(s) |
| Low PEGylation Efficiency | - Hydrolysis of NHS ester- Incorrect pH- Presence of primary amines in buffer- Steric hindrance on the protein | - Prepare activated PEG immediately before use.- Ensure activation is at pH 5-6 and conjugation at pH 7.2-7.5.- Use amine-free buffers (e.g., PBS, MES).- Increase reaction time or consider a longer PEG linker. | |
| Protein Precipitation | - High concentration of organic solvent (from PEG stock)- Protein instability at reaction pH or temperature | - Keep the volume of organic solvent below 10% of the final reaction volume.- Optimize pH and temperature for protein stability. | |
| Heterogeneous Product | - Multiple accessible amine groups on the protein | - Optimize the molar ratio of PEG to protein (lower ratios may favor mono-PEGylation).- Employ site-specific PEGylation strategies if homogeneity is critical. |
By following this detailed protocol and considering the provided quantitative data and troubleshooting guide, researchers can effectively perform and optimize the PEGylation of their protein of interest with this compound.
References
Creating Antibody-Drug Conjugates with m-PEG17-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule, which connects the antibody and the drug, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall efficacy.[1][2] This document provides detailed application notes and experimental protocols for the use of m-PEG17-acid, a hydrophilic polyethylene glycol (PEG) linker, in the development of ADCs. The inclusion of the PEG spacer enhances the solubility of the ADC, particularly when working with hydrophobic payloads, and can improve its pharmacokinetic profile by extending circulation half-life.[1][3] The protocols outlined below describe a common conjugation strategy targeting surface-exposed lysine residues on the antibody.
Introduction
The rational design of an ADC involves careful consideration of the antibody, the cytotoxic drug, and the linker. PEGylated linkers, such as this compound, offer several advantages in ADC development:
-
Increased Hydrophilicity: The PEG moiety improves the aqueous solubility of the ADC, which is crucial for preventing aggregation, especially when conjugating hydrophobic drugs.[1]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell that can shield the payload from premature clearance, leading to a longer circulation half-life and increased tumor accumulation.
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, potentially reducing the immunogenic response against the ADC.
-
Defined Spacer Length: this compound provides a discrete and defined spacer length, which can be important for optimal biological activity by ensuring the payload can effectively reach its intracellular target after cleavage.
This document will detail the materials, protocols, and characterization methods for creating ADCs using this compound.
Materials and Methods
Materials
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound (Molecular Weight: 808.95 g/mol )
-
Cytotoxic payload with a reactive amine group
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffers (e.g., PBS, MES buffer)
-
Purification columns (e.g., size-exclusion chromatography, SEC)
-
Analytical equipment (e.g., UV-Vis spectrophotometer, HPLC, Mass Spectrometer)
Experimental Protocols
The following protocols describe the conjugation of a cytotoxic payload to a monoclonal antibody using the this compound linker. This is a two-step process involving the activation of the carboxylic acid on the PEG linker, followed by its reaction with lysine residues on the antibody.
1. Preparation of the Activated Drug-Linker Complex
This step involves activating the carboxylic acid group of this compound to form a reactive ester that can then be conjugated to the antibody.
-
Protocol:
-
Dissolve the amine-containing cytotoxic payload and a molar excess (typically 1.5-2 fold) of this compound in anhydrous DMSO.
-
In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, anhydrous DMSO.
-
Add the EDC and Sulfo-NHS solutions to the drug-linker mixture to activate the carboxylic acid. The molar ratio of EDC/Sulfo-NHS to this compound is typically 1.2:1.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
2. Conjugation of the Activated Drug-Linker to the Antibody
This step involves the reaction of the activated drug-linker complex with the lysine residues on the monoclonal antibody.
-
Protocol:
-
Prepare the antibody in a suitable reaction buffer (e.g., PBS, pH 7.4). Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL).
-
Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain the integrity of the antibody.
-
The molar ratio of the activated drug-linker to the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized for each specific antibody-drug combination. A common starting point is a 5-10 fold molar excess of the linker-drug.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
3. Purification of the Antibody-Drug Conjugate
After the conjugation reaction, it is essential to remove unreacted drug-linker and other reagents.
-
Protocol:
-
Purify the ADC using a suitable method, such as size-exclusion chromatography (SEC), to separate the conjugated antibody from smaller molecules.
-
Exchange the buffer of the purified ADC into a formulation buffer suitable for storage and downstream applications (e.g., PBS).
-
Concentrate the final ADC product to the desired concentration.
-
Characterization of the ADC
Thorough characterization of the ADC is crucial to ensure its quality and for understanding its biological activity.
1. Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC.
-
Method 1: UV-Vis Spectroscopy
-
Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the cytotoxic payload.
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.
-
-
Method 2: Mass Spectrometry
-
Use techniques like electrospray ionization mass spectrometry (ESI-MS) to determine the mass of the intact ADC.
-
The mass difference between the conjugated and unconjugated antibody can be used to calculate the number of conjugated drug-linker molecules.
-
2. Analysis of Purity and Aggregation
-
Method: Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)
-
Analyze the purified ADC by SE-HPLC to determine the percentage of monomeric antibody and to quantify any aggregates or fragments.
-
3. In Vitro Cytotoxicity Assay
-
Protocol:
-
Culture a cancer cell line that expresses the target antigen for the antibody.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic drug.
-
After a defined incubation period (e.g., 72-96 hours), assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).
-
Calculate the IC50 (half-maximal inhibitory concentration) for each compound.
-
Quantitative Data Summary
The following table provides a hypothetical example of data that would be generated during the development and characterization of an ADC using this compound.
| Parameter | ADC-m-PEG17-Payload | Unconjugated mAb | Free Payload |
| Drug-to-Antibody Ratio (DAR) | 3.8 | N/A | N/A |
| Purity (SE-HPLC, % Monomer) | >98% | >99% | N/A |
| In Vitro Cytotoxicity (IC50, nM) | 5.2 | >1000 | 0.8 |
| Pharmacokinetics (Half-life, hours) | 150 | 180 | 1.5 |
Visualizations
Experimental Workflow
References
Optimizing Conjugation Efficiency: A Guide to pH in m-PEG17-acid Reactions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules. The m-PEG17-acid is a common PEGylation reagent, featuring a terminal carboxylic acid group that can be conjugated to primary amines on a target molecule. The success of this conjugation is critically dependent on the reaction pH, which governs the activation of the carboxylic acid and the nucleophilicity of the target amine. This document provides a detailed guide to understanding and optimizing the pH for successful this compound conjugation reactions.
The Critical Role of pH in this compound Conjugation
There are two primary strategies for conjugating this compound to a primary amine-containing molecule:
-
Carbodiimide-mediated (EDC/NHS) activation: The carboxylic acid of the this compound is activated in situ using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), typically in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). This forms a more stable, amine-reactive NHS ester intermediate.
-
Pre-activated m-PEG17-NHS Ester: The this compound is already provided as an N-hydroxysuccinimide (NHS) ester. This reagent directly reacts with primary amines.
The optimal pH for these two approaches differs due to the distinct chemical steps involved.
Carbodiimide-Mediated Activation (Two-Step pH Optimization)
This process involves two key reactions, each with its own optimal pH range:
-
Activation Step: The activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 [1][2]. In this pH range, the carbodiimide is protonated and highly reactive towards the carboxylate group. Common buffers for this step include MES (2-(N-morpholino)ethanesulfonic acid)[2].
-
Coupling Step: The subsequent reaction of the newly formed NHS-activated PEG with a primary amine is favored at a neutral to slightly basic pH, generally between pH 7.0 and 8.5 [2][3]. In this range, the primary amine is sufficiently deprotonated to act as a potent nucleophile, attacking the NHS ester to form a stable amide bond.
Direct Conjugation with m-PEG17-NHS Ester
When using a pre-activated m-PEG17-NHS ester, the reaction with primary amines is a single-step process. The optimal pH is a compromise between two competing factors:
-
Amine Reactivity: The nucleophilicity of the primary amine increases with pH as it becomes deprotonated. The pKa of the ε-amino group of lysine is typically around 10.5, but can be lower depending on its microenvironment. Therefore, a higher pH favors the reaction.
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction where the ester is cleaved by water, rendering it inactive. The rate of hydrolysis significantly increases with higher pH.
The optimal pH for NHS ester coupling is therefore a balance that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. For most applications, the optimal pH range is 8.3 to 8.5 .
Data Presentation
The following tables summarize the quantitative data on the effect of pH on the stability of NHS esters and the efficiency of the conjugation reaction.
Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | 33.6 minutes |
| 8.6 | 4 | 10 minutes |
Table 2: Recommended pH Ranges for this compound Conjugation Chemistries
| Conjugation Chemistry | Reaction Step | Optimal pH Range | Recommended Buffers | Incompatible Buffers |
| Carbodiimide (EDC)/NHS | Carboxylic Acid Activation | 4.5 - 6.0 | MES | Buffers with primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) |
| Amine Coupling | 7.0 - 8.5 | Phosphate, Bicarbonate, Borate, HEPES | Buffers with primary amines (e.g., Tris, Glycine) | |
| Pre-activated NHS Ester | Amine Coupling | 7.2 - 8.5 (Optimal: 8.3-8.5) | Phosphate, Bicarbonate, Borate, HEPES | Buffers with primary amines (e.g., Tris, Glycine) |
Experimental Protocols
Protocol 1: Two-Step pH Optimization for this compound Conjugation using EDC/NHS
This protocol is designed for conjugating this compound to a protein using EDC and NHS, with a pH shift to optimize both the activation and coupling steps.
Materials:
-
This compound
-
Protein of interest in an amine-free, carboxyl-free buffer (e.g., 0.1 M MES, 0.9% NaCl, pH 4.7-6.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.
-
Prepare Reagent Solutions: Immediately before use, prepare concentrated stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO.
-
Activation of this compound:
-
Add the this compound stock solution to the protein solution.
-
Add the EDC and NHS stock solutions to the reaction mixture. A molar excess of EDC and NHS over the this compound is typically used.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.
-
-
pH Adjustment for Coupling: Raise the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.
-
Conjugation Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted reagents and byproducts from the PEGylated protein using a desalting column or dialysis.
Protocol 2: General Protein Labeling with a Pre-activated m-PEG17-NHS Ester
This protocol is for the direct conjugation of a pre-activated m-PEG17-NHS ester to a protein.
Materials:
-
m-PEG17-NHS Ester
-
Protein of interest in an amine-free buffer
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the m-PEG17-NHS ester in a small volume of high-quality, anhydrous DMF or DMSO.
-
Reaction: Add the calculated amount of the dissolved NHS ester to the protein solution while gently vortexing. A 10- to 50-fold molar excess of the NHS ester over the amount of amine-containing material is generally sufficient.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein using a desalting column or dialysis.
Mandatory Visualizations
Caption: Carbodiimide-mediated this compound conjugation workflow.
Caption: Direct m-PEG17-NHS ester conjugation workflow.
Caption: Experimental workflow for m-PEG17-NHS ester conjugation.
References
Application Notes and Protocols for Solvent Selection in m-PEG17-acid Reactions
Introduction
m-PEG17-acid is a discrete polyethylene glycol (PEG) derivative containing a terminal methoxy group and a terminal carboxylic acid. This structure makes it a valuable linker for bioconjugation, drug delivery, and surface modification. The carboxylic acid group can be activated to react with primary amines on proteins, peptides, or other molecules. The success of these conjugation reactions is critically dependent on the choice of solvent. An appropriate solvent ensures the solubility of all reactants, facilitates the desired chemical transformations, and minimizes side reactions.
This document provides guidance on selecting the optimal solvent for reactions involving this compound, along with detailed protocols for common activation and conjugation procedures. The choice of solvent can significantly impact reaction efficiency, rate, and the stability of the reactants and products.[1]
Solvent Selection Criteria
The selection of a suitable solvent system requires consideration of several factors related to the reactants and the specific reaction being performed.
-
Solubility: The primary criterion is the ability of the solvent to dissolve this compound, the molecule to be PEGylated (substrate), and any coupling reagents (e.g., EDC, NHS). This compound is soluble in various organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[2] Its solubility in aqueous solutions can be limited, especially at higher concentrations.
-
Reactivity: The solvent should be inert and not participate in side reactions. For reactions involving highly reactive intermediates, such as those formed during EDC/NHS ester activation, aprotic solvents are preferred. Protic solvents like water or alcohols can compete with the desired nucleophile, leading to hydrolysis of the activated ester and reduced yield.
-
Reaction Conditions: The solvent's boiling and freezing points must be compatible with the intended reaction temperature. For instance, a high boiling point solvent like DMSO or DMF is suitable for reactions requiring elevated temperatures.
-
Substrate Stability: The chosen solvent must not denature or degrade the substrate, which is particularly crucial when working with sensitive biomolecules like proteins. While some organic solvents can enhance PEGylation by unfolding proteins and exposing reaction sites, they can also lead to irreversible denaturation.[1]
-
Downstream Processing: The ease of solvent removal during product purification is an important consideration. Volatile solvents like DCM are easily removed by rotary evaporation, whereas high-boiling point solvents like DMSO or DMF may require more extensive purification methods like dialysis or chromatography.
Solvent Properties for this compound Reactions
The following table summarizes the properties of common solvents used in this compound reactions, providing a basis for selection based on the specific application.
| Solvent | This compound Solubility[2] | Key Properties | Typical Applications | Considerations |
| Dichloromethane (DCM) | Good | Aprotic, Volatile (BP: 40°C) | Activation of carboxylic acid (e.g., with EDC/NHS), Steglich esterification.[3] | Excellent for reactions requiring anhydrous conditions. Easy to remove post-reaction. |
| Dimethylformamide (DMF) | Good | Polar Aprotic (BP: 153°C) | Activation and conjugation reactions, dissolving peptides and other polar substrates. | High boiling point makes removal difficult. Must be high purity and anhydrous for moisture-sensitive reactions. |
| Dimethyl sulfoxide (DMSO) | Good | Polar Aprotic (BP: 189°C) | Activation and conjugation reactions. Can increase reaction rates significantly compared to aqueous solutions. | Can be difficult to remove. Hygroscopic; should be stored under anhydrous conditions. Excellent for dissolving a wide range of compounds. |
| Aqueous Buffers (e.g., PBS, MES) | Moderate | Protic, Biocompatible | Conjugation of activated this compound to proteins and other biomolecules. | Buffer should not contain primary amines (e.g., Tris, Glycine) which compete in the reaction. Reaction pH is critical (typically pH 7-8 for amine coupling). |
| Tetrahydrofuran (THF) | Good | Aprotic (BP: 66°C) | Esterification and other organic transformations. | Can form peroxides upon storage. Should be used anhydrous for moisture-sensitive reactions. |
Experimental Protocols
The following are generalized protocols for the activation of this compound and its subsequent conjugation to an amine-containing molecule. Optimization may be required for specific substrates.
This protocol describes the activation of the terminal carboxylic acid of this compound to an N-hydroxysuccinimide (NHS) ester, which is highly reactive toward primary amines.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Glass reaction vial with a septum
Procedure:
-
Preparation: Ensure all glassware is flame-dried or oven-dried to remove residual moisture. Conduct the reaction under an inert atmosphere (Argon or Nitrogen).
-
Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF in the reaction vial.
-
Addition of Reagents: Add NHS (1.2 equivalents) to the solution and stir until dissolved. Then, add EDC·HCl (1.2 equivalents). For reactions in DCM, the formation of a white precipitate (dicyclohexylurea, if DCC is used, or other urea byproducts for EDC) may indicate reaction progress.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by a suitable method (e.g., TLC, LC-MS).
-
Use of Activated PEG: The resulting m-PEG17-NHS ester solution can be used immediately in the next conjugation step. It is sensitive to hydrolysis and should not be stored for extended periods.
This protocol outlines the reaction of the pre-activated m-PEG17-NHS ester with a protein containing accessible primary amine groups (e.g., lysine residues).
Materials:
-
Solution of m-PEG17-NHS ester (from Protocol 1)
-
Protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Solvent Exchange (if necessary): If the activated PEG is in an organic solvent, it may need to be carefully added to the aqueous protein solution. Alternatively, the solvent can be removed under vacuum and the activated PEG redissolved in a small amount of a water-miscible solvent like DMSO before addition.
-
pH Adjustment: Ensure the protein solution is buffered at a pH between 7.2 and 8.0 for optimal reaction with primary amines.
-
Conjugation: Add the activated m-PEG17-NHS solution to the protein solution. The molar ratio of PEG to protein should be optimized for the desired degree of PEGylation.
-
Incubation: Gently stir the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Reaction time is a key parameter for controlling the extent of modification.
-
Quenching: Stop the reaction by adding a quenching buffer. The primary amines in the quenching buffer will react with any remaining m-PEG17-NHS ester. Allow this to proceed for 30-60 minutes.
-
Purification: Remove unreacted PEG and quenching reagents from the PEGylated protein conjugate using an appropriate method such as dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (SEC).
Visualization of Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for an this compound reaction.
Caption: Solvent selection workflow for this compound reactions.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Biomolecules after PEGylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted m-PEG17-acid following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal crucial?
This compound is a monofunctional polyethylene glycol (PEG) derivative with 17 ethylene glycol units and a terminal carboxylic acid group. It is commonly used for the PEGylation of proteins, peptides, and other biomolecules to improve their solubility, stability, and pharmacokinetic properties. After a conjugation reaction, any unreacted this compound remains in the mixture. It is critical to remove this excess reagent to ensure the purity of the final PEGylated product, which is essential for accurate downstream analysis and therapeutic applications.
Q2: What are the primary methods for removing unreacted this compound?
The most common methods for removing small, unreacted PEG reagents like this compound from a mixture containing a much larger, conjugated biomolecule are based on differences in size and physicochemical properties. These methods include:
-
Size-Exclusion Chromatography (SEC) / Desalting: This is a rapid and effective method for separating molecules based on their size.[1]
-
Dialysis / Ultrafiltration: These techniques separate molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity and is particularly useful for purifying peptides and smaller biomolecules.[1]
Q3: How do I choose the most suitable purification method for my experiment?
The selection of the best purification method depends on several factors, including the size and properties of your target biomolecule, the required level of purity, sample volume, and available equipment.
-
For large biomolecules (e.g., proteins >30 kDa): Dialysis or SEC are generally the most straightforward and effective methods.
-
For smaller biomolecules (e.g., peptides, small proteins): RP-HPLC may provide the best resolution.
-
For rapid buffer exchange and removal of small molecules: A desalting column (a form of SEC) is ideal.
Below is a decision-making workflow to guide your selection.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides
Size-Exclusion Chromatography (SEC) / Desalting
| Problem | Possible Cause | Solution |
| Poor separation of PEGylated product and unreacted PEG-acid | Inappropriate column choice. | Select a column with a fractionation range suitable for separating your PEGylated biomolecule from the ~800 Da this compound. For example, G-25 media is excellent for removing salts and other small contaminants from molecules larger than 5 kDa.[2] |
| Sample volume is too large. | For optimal resolution, the sample volume should not exceed 2-5% of the total column bed volume.[2] | |
| Low recovery of the conjugated biomolecule | Non-specific binding to the column matrix. | Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength to minimize ionic interactions. |
| The biomolecule is precipitating on the column. | Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents. |
Dialysis / Ultrafiltration
| Problem | Possible Cause | Solution |
| Incomplete removal of this compound | Inappropriate Molecular Weight Cutoff (MWCO). | The MWCO of the dialysis membrane should be significantly larger than the molecular weight of this compound (~800 Da) but smaller than your biomolecule. A 2-3.5 kDa MWCO membrane is a good starting point. |
| Insufficient dialysis time or buffer volume. | Dialyze for a sufficient duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume). | |
| Loss of conjugated biomolecule | The biomolecule is passing through the membrane. | Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule. A general rule is to select an MWCO that is half the molecular weight of the molecule to be retained. |
| Non-specific binding to the membrane. | Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding (e.g., regenerated cellulose). |
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Problem | Possible Cause | Solution |
| Co-elution of product and unreacted PEG-acid | Inappropriate gradient or column chemistry. | Optimize the elution gradient. A shallower gradient will improve resolution. Experiment with different column stationary phases (e.g., C8 instead of C18) to alter the selectivity of the separation. |
| Column is overloaded. | Reduce the amount of sample injected onto the column. | |
| Broad peaks | Polydispersity of the attached PEG. | This is an inherent property of PEGylated molecules. However, optimizing the mobile phase (e.g., ion-pairing agent concentration) can sometimes sharpen peaks. |
Quantitative Data Summary
The efficiency of removing unreacted this compound can be assessed using various analytical techniques such as analytical SEC, RP-HPLC, or mass spectrometry. Below is a comparative summary of the expected performance of the purification methods.
| Method | Typical Purity Achieved | Typical Recovery | Speed | Scalability |
| Size-Exclusion Chromatography (SEC) | >95% | 80-95% | Fast (minutes to hours) | Good |
| Dialysis / Ultrafiltration | 90-95% | >90% | Slow (hours to days) | Excellent |
| Reverse-Phase HPLC (RP-HPLC) | >98% | 70-90% | Moderate (hours) | Moderate |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size-Exclusion Chromatography (Desalting Column)
This protocol is suitable for the rapid removal of this compound from a much larger biomolecule like a protein.
Materials:
-
Desalting column (e.g., G-25 resin) with an appropriate exclusion limit.
-
Equilibration/elution buffer (e.g., PBS, pH 7.4).
-
Reaction mixture containing the PEGylated biomolecule and unreacted this compound.
-
Collection tubes.
Procedure:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired buffer. This removes any storage solution and ensures the column is conditioned for the separation.
-
Sample Application: Apply the reaction mixture to the top of the column. The sample volume should not exceed 30% of the column bed volume.
-
Elution: Elute the sample with the equilibration buffer. The larger PEGylated biomolecule will pass through the column in the void volume and elute first. The smaller, unreacted this compound will enter the pores of the resin and elute later.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for proteins) to identify the fractions containing the purified PEGylated biomolecule.
-
Purity Analysis: Pool the relevant fractions and analyze the purity by analytical SEC or RP-HPLC.
Caption: Workflow for SEC purification.
Protocol 2: Removal of Unreacted this compound using Dialysis
This protocol is ideal for removing the small this compound from a larger biomolecule when sample dilution is not a concern.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 2-3.5 kDa).
-
Dialysis buffer (e.g., PBS).
-
Reaction mixture.
-
Stir plate and stir bar.
-
Beaker or container for dialysis.
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling and washing). For dialysis cassettes, they are typically ready to use.
-
Load Sample: Load the reaction mixture into the dialysis tubing/cassette, ensuring to leave some space for potential volume increase.
-
Dialysis: Place the sealed tubing/cassette in a beaker with a large volume of dialysis buffer (e.g., 100x the sample volume). Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing.
-
Perform Dialysis: Perform the dialysis at a low temperature (e.g., 4°C) for several hours to overnight.
-
Buffer Exchange: For efficient removal, change the dialysis buffer at least 2-3 times. A typical schedule is after 2-3 hours, then after another 4-5 hours, and then left overnight.
-
Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.
Caption: Workflow for Dialysis purification.
References
Technical Support Center: Purification of m-PEG17-acid Conjugated Proteins
Welcome to the technical support center for the purification of m-PEG17-acid conjugated proteins. This guide provides answers to frequently asked questions (FAQs), troubleshooting advice for common issues encountered during purification, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying PEGylated proteins?
The PEGylation reaction using this compound results in a complex heterogeneous mixture. This mixture often contains the desired mono-PEGylated protein, unreacted native protein, excess this compound, and potentially multi-PEGylated species (di-, tri-, etc.) and positional isomers.[][2] The primary challenge is to effectively separate the target PEGylated protein from all these related substances.
Q2: Which chromatography techniques are most effective for purifying this compound conjugated proteins?
The most commonly used and effective techniques are Ion Exchange Chromatography (IEX), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).[][3] Often, a multi-step approach combining two of these techniques is necessary to achieve high purity.
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is excellent for removing unreacted PEG and other small reaction components.[] It can also separate native protein from PEGylated species.
-
Ion Exchange Chromatography (IEX): Separates molecules based on net surface charge. The this compound chain can shield charged residues on the protein surface, altering its interaction with the IEX resin. This change in interaction is powerful for separating native protein, mono-PEGylated, and multi-PEGylated species, and can even resolve positional isomers.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity. The attachment of a PEG chain alters the protein's surface hydrophobicity, allowing for separation. HIC is often used as a complementary method to IEX.
Q3: How does the this compound chain affect the protein's behavior in Ion Exchange Chromatography?
The covalent attachment of the this compound chain has a significant "charge shielding" effect. The flexible PEG chain masks some of the protein's surface charges, leading to a weaker interaction with the IEX resin compared to the native, unconjugated protein. As a result, the PEGylated protein typically elutes earlier than the native protein in a salt gradient. Proteins with more PEG chains (di-, tri-PEGylated) will have a greater shielding effect and elute even earlier.
Q4: Can I use Reversed-Phase Chromatography (RPC) for purification?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique that separates based on hydrophobicity. While it is widely used for analyzing and purifying peptides and small proteins, it can be used on an analytical scale for PEGylated proteins to identify PEGylation sites or separate positional isomers. However, the organic solvents and acidic conditions used in RP-HPLC can often denature larger proteins, making it less suitable for preparative purification where maintaining protein structure and function is critical.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound conjugated proteins.
Problem 1: Poor Separation Between Native and PEGylated Protein
Q: My chromatogram shows overlapping peaks for the native and mono-PEGylated protein. How can I improve the resolution?
A:
-
If using Ion Exchange Chromatography (IEX):
-
Optimize the Gradient: Make the salt gradient shallower (i.e., increase the column volumes over which the gradient is run). This will increase the separation between species with small differences in charge.
-
Check the pH: The pH of the mobile phase determines the net charge of your protein. Adjusting the pH (e.g., by 0.5 units) can alter the protein's charge and its interaction with the resin, potentially improving resolution.
-
Select a Different Resin: Consider a high-resolution IEX resin with smaller bead sizes, which provides more theoretical plates for better separation.
-
-
If using Size Exclusion Chromatography (SEC):
-
Increase Column Length: A longer SEC column provides more separation volume, which can improve the resolution between species with similar sizes.
-
Decrease Flow Rate: Reducing the flow rate allows more time for molecules to diffuse into and out of the resin pores, leading to a more efficient separation.
-
Check for Non-Specific Interactions: Some PEGylated proteins can interact with silica-based SEC columns, causing peak tailing and poor resolution. Including additives like arginine (e.g., 200 mM) in the mobile phase can help reduce these interactions.
-
Problem 2: Low Yield of Purified PEGylated Protein
Q: After the final purification step, the total amount of my target protein is very low. What are the potential causes?
A:
-
Inefficient PEGylation Reaction: Before purification, confirm the efficiency of the conjugation reaction using SDS-PAGE or analytical SEC. If the reaction is inefficient, optimize conditions such as the molar ratio of PEG to protein, pH, and reaction time.
-
Protein Precipitation: PEGylated proteins can sometimes aggregate and precipitate in the column, especially under high salt conditions used for HIC or during elution in IEX. Try adding stabilizing agents like glycerol (up to 20%) or non-ionic detergents to your buffers.
-
Inappropriate Elution Conditions: Your protein may be binding too strongly to the column. If using IEX, ensure your elution buffer has a high enough salt concentration (or the correct pH) to elute the protein. If using HIC, ensure the salt concentration in the elution buffer is low enough. A step gradient or a linear gradient can help determine optimal elution conditions.
-
Protein Degradation: Ensure protease inhibitors were added during cell lysis and purification to prevent degradation.
Problem 3: Presence of Multiple PEGylated Species in the Final Product
Q: My final product contains a mix of mono-, di-, and tri-PEGylated proteins. How can I isolate the mono-PEGylated species?
A: This is a common challenge that typically requires a multi-step purification strategy.
-
Primary IEX Separation: Ion exchange is the most powerful tool for separating different PEGylation states. Use a shallow salt gradient to first separate the different "PEGamers." The mono-PEGylated species will typically elute after the multi-PEGylated forms but before the native protein.
-
Secondary SEC or HIC Polishing: Collect the fractions from the IEX run that contain the mono-PEGylated protein. Pool these fractions and concentrate them. Run this concentrated sample on a Size Exclusion Chromatography (SEC) column to remove any co-eluting impurities of different sizes. Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used as a polishing step to further separate species based on differences in hydrophobicity.
Quantitative Data Summary
The choice of chromatography method depends on the specific goals of the purification step. The following table summarizes the key characteristics of the three main techniques.
| Feature | Size Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEX) | Hydrophobic Interaction Chromatography (HIC) |
| Separation Principle | Hydrodynamic Radius (Size & Shape) | Net Surface Charge | Surface Hydrophobicity |
| Primary Application | Removal of unreacted PEG, buffer exchange, separation of aggregates from monomer. | High-resolution separation of native vs. PEGylated protein, and separation of mono- vs. multi-PEGylated species and positional isomers. | Orthogonal purification step, often used after IEX to resolve species that are difficult to separate by charge alone. |
| Typical Resolution | Moderate. Less effective for separating different multi-PEGylated species (e.g., di- vs. tri-). | High to Very High. The "gold standard" for resolving PEGylation heterogeneity. | Moderate to High. Dependent on the specific protein and PEGylation site. |
| Common Issues | Non-specific interaction with silica-based media; limited sample loading volume. | Requires careful optimization of pH and salt gradient; high salt in elution buffer may require a subsequent buffer exchange step. | High salt concentrations in the binding buffer can sometimes induce protein aggregation or precipitation. |
Visualizations: Workflows and Logic
General Experimental Workflow
The diagram below outlines a typical workflow for the conjugation and purification of an this compound conjugated protein.
Troubleshooting Logic for Poor Separation
This decision tree provides a logical path for troubleshooting poor resolution during chromatography.
Separation Principle of Ion Exchange Chromatography
This diagram illustrates how the charge-shielding effect of PEGylation alters protein elution in cation exchange chromatography.
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is designed to separate PEGylated proteins from excess, unreacted this compound and other small molecules.
-
Column & System Preparation:
-
Select an appropriate SEC column (e.g., Superdex 200 Increase, TSKgel G3000SWxl) based on the molecular weight of your conjugated protein.
-
Equilibrate the chromatography system and column with at least 2 column volumes (CVs) of filtered and degassed SEC mobile phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
-
Sample Preparation:
-
After the PEGylation reaction, centrifuge the reaction mixture at >10,000 x g for 10 minutes to remove any precipitated material.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The sample injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
-
Chromatographic Run:
-
Inject the prepared sample onto the equilibrated column.
-
Run the column isocratically (i.e., with no change in buffer composition) at a flow rate recommended by the column manufacturer (typically 0.5-1.0 mL/min for an analytical-scale column).
-
Monitor the elution profile using UV absorbance at 280 nm.
-
-
Fraction Collection & Analysis:
-
The PEGylated protein conjugate, having the largest hydrodynamic radius, will elute first.
-
The unconjugated native protein will elute next.
-
The excess, unreacted this compound will elute last.
-
Collect fractions across the protein-containing peaks and analyze them by SDS-PAGE to confirm separation and purity.
-
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
This protocol is designed for the high-resolution separation of native, mono-PEGylated, and multi-PEGylated proteins. This example assumes cation exchange chromatography (protein is positively charged at the working pH).
-
Column & Buffer Preparation:
-
Select a high-resolution cation exchange column (e.g., Mono S, SP Sepharose HP).
-
Prepare two buffers:
-
Buffer A (Binding): A low-salt buffer at a pH where the protein is positively charged (e.g., 20 mM MES, pH 6.0).
-
Buffer B (Elution): Buffer A containing high salt (e.g., 20 mM MES, 1 M NaCl, pH 6.0).
-
-
Filter and degas both buffers.
-
-
System Equilibration:
-
Equilibrate the column with 5-10 CVs of Buffer A until the UV baseline and conductivity are stable.
-
-
Sample Loading:
-
The sample from the PEGylation reaction must be buffer-exchanged into Buffer A to ensure it binds to the column. This can be done using a desalting column or dialysis.
-
Load the prepared sample onto the column at a low flow rate.
-
-
Elution:
-
Wash the column with 3-5 CVs of Buffer A to remove any unbound material.
-
Elute the bound proteins using a linear gradient from 0% to 50% Buffer B over 20-30 CVs. A shallow gradient is critical for resolving species with similar charges.
-
Monitor UV absorbance at 280 nm.
-
-
Fraction Collection & Analysis:
-
The elution order will typically be: multi-PEGylated species (most shielded, weakest binding), followed by mono-PEGylated, and finally the native protein (least shielded, strongest binding).
-
Collect fractions (e.g., 0.5 mL) across the entire gradient.
-
Analyze fractions by SDS-PAGE and/or mass spectrometry to identify the contents of each peak and assess purity. Pool the fractions containing the pure target protein.
-
References
Technical Support Center: Optimizing m-PEG17-acid to Protein Molar Ratios
Welcome to the technical support center for optimizing the molar ratio of m-PEG17-acid to your protein of interest. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal PEGylation results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein?
A common starting point for optimizing PEGylation is a 5 to 20-fold molar excess of the PEG reagent to the protein.[1] However, the ideal ratio is highly dependent on the specific protein and the desired degree of PEGylation. It is crucial to perform optimization experiments to determine the best ratio for your application.[1][2]
Q2: What are the key factors that influence the efficiency of the PEGylation reaction?
Several factors can significantly impact the outcome of your PEGylation reaction. These include:
-
Molar Ratio of PEG to Protein: This is a critical parameter that directly affects the degree of PEGylation.[3][4]
-
Reaction pH: The pH of the reaction buffer influences the reactivity of the targeted amino acid residues on the protein. For reactions targeting primary amines (like the N-terminus or lysine residues), a pH range of 7-9 is often used.
-
Reaction Temperature: Temperature can affect the rate of the reaction.
-
Reaction Time: The duration of the incubation period will determine the extent of the reaction.
-
Protein Concentration: The concentration of your protein in the reaction mixture can also play a role.
Q3: How can I determine the degree of PEGylation in my sample?
Several analytical techniques can be employed to characterize the extent of PEGylation:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a straightforward method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size, allowing for the quantification of unreacted protein, mono-PEGylated, and multi-PEGylated species.
-
Ion Exchange Chromatography (IEX): IEX can be used to separate different PEGylated forms based on changes in their surface charge.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides precise molecular weight information to confirm the degree of PEGylation.
Troubleshooting Guide
Problem: Low or No PEGylation Detected
| Possible Cause | Troubleshooting Steps |
| Suboptimal Molar Ratio | Increase the molar excess of this compound to protein. A titration experiment with varying molar ratios (e.g., 1:1, 5:1, 10:1, 20:1, 50:1) is recommended to find the optimal condition. |
| Incorrect Reaction pH | Ensure the reaction buffer is at the optimal pH for the targeted amino acid. For N-terminal or lysine PEGylation with NHS esters, a pH of 7-9 is generally recommended. Verify the pH of your buffer before starting the reaction. |
| Inactive this compound Reagent | m-PEG-acid reagents can be sensitive to moisture. Ensure the reagent has been stored properly at -20°C in a desiccated environment. Use a fresh vial if degradation is suspected. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Issues with the Protein | Confirm the concentration and purity of your protein. Ensure there are accessible primary amine groups (N-terminus, lysine residues) for PEGylation. The presence of aggregates can also hinder the reaction. |
| Insufficient Reaction Time or Temperature | Increase the incubation time or temperature. Monitor the reaction at different time points (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal duration. |
Problem: High Polydispersity (Multiple PEGylated Species)
| Possible Cause | Troubleshooting Steps |
| Molar Ratio is Too High | Decrease the molar excess of this compound to protein to favor mono-PEGylation. |
| Reaction Time is Too Long | Reduce the incubation time to limit the formation of higher-order PEGylated species. |
| Non-specific Reactions | Optimize the reaction pH to enhance the specificity of the reaction for the desired amino acid residues. |
Experimental Protocols
General Protocol for Optimizing this compound to Protein Molar Ratio
This protocol provides a general framework. Specific conditions should be optimized for your protein of interest.
1. Materials:
-
Protein stock solution (in a suitable buffer, e.g., PBS)
-
This compound
-
Activation reagents (e.g., EDC and NHS)
-
Reaction Buffer (e.g., Phosphate Buffer, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Analytical instruments (SDS-PAGE, SEC, Mass Spectrometer)
2. Procedure:
-
Protein Preparation: Prepare your protein solution at a known concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
This compound Stock Solution: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF) immediately before use.
-
Activation of this compound (if necessary): If using a carboxyl-reactive PEG, it needs to be activated to an NHS ester using EDC and NHS. This reaction is typically performed in an anhydrous organic solvent.
-
PEGylation Reaction:
-
Set up a series of reactions with varying molar ratios of activated this compound to protein (e.g., 1:1, 5:1, 10:1, 20:1, 50:1).
-
Add the calculated volume of the activated this compound stock solution to the protein solution.
-
Incubate the reaction mixture at a specific temperature (e.g., room temperature or 4°C) with gentle stirring for a defined period (e.g., 1-24 hours).
-
-
Quenching the Reaction: Stop the reaction by adding a quenching solution to consume the excess reactive PEG.
-
Analysis: Analyze the reaction products using SDS-PAGE, SEC, and/or Mass Spectrometry to determine the degree of PEGylation and the distribution of PEGylated species.
Table 1: Example of Molar Ratio Optimization Data
| Molar Ratio (PEG:Protein) | % Unmodified Protein | % Mono-PEGylated | % Di-PEGylated | % Higher-order PEGylated |
| 1:1 | 70% | 25% | 5% | 0% |
| 5:1 | 30% | 60% | 10% | 0% |
| 10:1 | 10% | 75% | 15% | <1% |
| 20:1 | <5% | 65% | 25% | 5% |
| 50:1 | <1% | 40% | 40% | 19% |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific protein and reaction conditions.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key workflows involved in optimizing the molar ratio of this compound to protein.
Caption: General workflow for optimizing the molar ratio in a PEGylation experiment.
Caption: A logical workflow for troubleshooting low PEGylation efficiency.
Caption: Workflow for the analysis and characterization of PEGylated proteins.
References
Technical Support Center: m-PEG17-acid Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG17-acid conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound conjugation and what is it used for?
A1: this compound conjugation is a form of PEGylation, a process that attaches polyethylene glycol (PEG) chains to molecules, most commonly proteins, peptides, or small molecule drugs.[1][2] Specifically, this compound is a monofunctional PEG reagent with a methoxy cap at one end and a carboxylic acid at the other.[][4] The carboxylic acid group is activated to react with primary amine groups (-NH2) on the target molecule, such as the side chain of lysine residues or the N-terminus of a protein, forming a stable amide bond. This process is used to improve the pharmaceutical properties of therapeutics by increasing their solubility, extending their circulation half-life, and reducing their immunogenicity.
Q2: How do I activate the carboxylic acid on this compound for conjugation?
A2: The carboxylic acid group on this compound must be activated to make it reactive towards primary amines. A common and effective method is to use carbodiimide chemistry, often employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step, one-pot reaction first forms a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable NHS ester. This NHS ester readily reacts with primary amines at physiological to slightly basic pH to form a stable amide linkage.
Q3: What are the most common side reactions during this compound conjugation?
A3: The most prevalent side reactions include:
-
Hydrolysis of the activated PEG: The activated NHS ester is susceptible to hydrolysis, converting it back to the unreactive this compound. This is a competitive reaction with the desired amine coupling and is more pronounced at higher pH and in aqueous buffers.
-
Formation of di-PEGylated or multi-PEGylated species: If the target molecule has multiple accessible amine groups, more than one PEG chain can attach, leading to a heterogeneous product mixture.
-
Modification of other nucleophilic residues: While the reaction is highly selective for primary amines, side reactions with other nucleophilic residues like serine, tyrosine, or histidine can occur under certain conditions, particularly at higher pH.
-
Cross-linking of the target molecule: If the starting PEG material contains impurities like PEG-diol, it can lead to the formation of homobifunctional activated PEGs that can cross-link the target molecules, resulting in aggregation.
Q4: How can I purify my PEGylated conjugate and remove side products?
A4: Purification is a critical step to remove unreacted PEG, the unconjugated target molecule, and other impurities. Common purification techniques include:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective at removing smaller, unreacted PEG molecules from the larger PEGylated conjugate.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their charge. Since PEGylation can alter the overall charge of a protein by masking positively charged amine groups, IEX can be used to separate the desired conjugate from the native protein and multi-PEGylated species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity and can be a powerful tool for both analytical characterization and preparative purification of PEGylated products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Inactive this compound: The carboxylic acid was not properly activated, or the activated PEG has hydrolyzed. | Ensure fresh, high-quality coupling reagents (EDC/NHS). Perform the activation at a slightly acidic pH (5.0-6.0) to optimize NHS ester formation. Use the activated PEG immediately. |
| Suboptimal Reaction pH: The pH of the conjugation buffer is too low for efficient amine coupling. | The reaction of the NHS-activated PEG with primary amines is most efficient at a pH of 7.0-8.0. Ensure your buffer is within this range. | |
| Buffer Interference: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for the activated PEG. | Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. | |
| Inaccessible Amine Groups on Target Molecule: The primary amines on your target molecule may be sterically hindered or buried within its structure. | Consider adjusting the reaction conditions (e.g., temperature, incubation time) or using a mild denaturant, but be cautious as this could affect the activity of your molecule. | |
| Product Mixture with Multiple PEGylation States | High Molar Ratio of PEG to Target Molecule: A large excess of activated PEG increases the likelihood of multiple PEG chains attaching to a single target molecule. | To favor mono-PEGylation, start with a lower molar excess of this compound to your target molecule (e.g., 1:1, 2:1, or 5:1). You can perform a series of reactions with varying molar ratios to find the optimal condition. |
| Long Reaction Time: Extended reaction times can lead to a higher degree of PEGylation. | Monitor the reaction over time by taking aliquots and analyzing them (e.g., by SDS-PAGE or HPLC) to determine the optimal endpoint that maximizes the desired product. | |
| Presence of High Molecular Weight Aggregates | PEG-diol Impurities in Starting Material: The this compound reagent may contain PEG-diol, which can be di-activated and cause cross-linking of your target molecule. | Use high-purity m-PEG reagents with low diol content. Analyze the starting PEG material for purity if possible. |
| Instability of the Target Molecule: The reaction conditions (e.g., pH, temperature) may be causing your target molecule to aggregate. | Perform mock reactions without the PEG reagent to assess the stability of your target molecule under the planned conjugation conditions. |
Experimental Protocols
Protocol: Activation of this compound and Conjugation to a Protein
This protocol provides a general procedure for the activation of this compound using EDC/NHS and subsequent conjugation to a protein containing primary amines.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Protein to be conjugated in a suitable buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., SEC or IEX chromatography columns)
Procedure:
-
Preparation of Reagents:
-
Allow all reagents to come to room temperature before use.
-
Prepare stock solutions of EDC and NHS in the Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a molar excess of EDC and NHS to the this compound solution (a common starting point is a 2-fold molar excess of each over the PEG).
-
Incubate the reaction for 15-30 minutes at room temperature to form the m-PEG17-NHS ester.
-
-
Conjugation Reaction:
-
Add the activated m-PEG17-NHS ester solution to the protein solution. The molar ratio of PEG to protein should be optimized for the desired degree of PEGylation (start with a 3-5 fold molar excess of PEG).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted m-PEG17-NHS ester.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and other side products using an appropriate chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight, and use techniques like HPLC and Mass Spectrometry to confirm the degree of PEGylation and purity.
-
Visualizations
Caption: Main conjugation pathway and common side reactions.
Caption: Troubleshooting workflow for low conjugation yield.
References
Technical Support Center: m-PEG17-acid NHS Ester Intermediate
Welcome to the technical support center for the m-PEG17-acid NHS ester intermediate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the hydrolysis and use of this reagent in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound NHS ester in a question-and-answer format.
Question: Why is my conjugation yield consistently low?
Answer: Low conjugation yield is a common issue and can be attributed to several factors, primarily the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents.[1]
-
Potential Cause 1: Hydrolysis of this compound NHS Ester. The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, which directly competes with the desired reaction with primary amines.[2][3][4][5] The rate of this hydrolysis increases significantly with increasing pH. Once hydrolyzed, the this compound can no longer react with the amine, leading to a reduced yield of the desired conjugate.
-
Solution:
-
Prepare the this compound NHS ester solution immediately before use.
-
If dissolving the NHS ester in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous to prevent premature hydrolysis.
-
Avoid repeated freeze-thaw cycles of the NHS ester stock solution.
-
-
-
Potential Cause 2: Suboptimal pH. The reaction of the NHS ester with primary amines is highly pH-dependent. At a pH that is too low, the primary amines on your target molecule will be protonated (-NH3+) and thus be poor nucleophiles, hindering the reaction. Conversely, at a high pH, the rate of hydrolysis of the NHS ester increases dramatically, reducing its availability for the conjugation reaction.
-
Solution: The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a good starting point to balance amine reactivity and NHS ester stability.
-
-
Potential Cause 3: Incorrect Buffer. Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the this compound NHS ester.
-
Solution: Use amine-free buffers such as Phosphate Buffered Saline (PBS), bicarbonate/carbonate buffer, HEPES buffer, or borate buffer. If your protein or molecule of interest is in a buffer containing primary amines, a buffer exchange should be performed before starting the conjugation.
-
-
Potential Cause 4: Low Concentration of Reactants. In dilute solutions of your target molecule, the competing hydrolysis reaction can be more pronounced compared to the desired bimolecular conjugation reaction.
-
Solution: If possible, increase the concentration of your protein or target molecule to favor the conjugation reaction.
-
Question: My this compound NHS ester reagent won't dissolve or precipitates when added to the reaction buffer. What should I do?
Answer: Solubility issues can arise from the nature of the reagent or improper handling.
-
Potential Cause 1: Hydrophobicity of the Reagent. While the PEG chain enhances water solubility, some non-sulfonated NHS esters can be hydrophobic and may not be readily soluble in aqueous buffers.
-
Solution: Dissolve the this compound NHS ester in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your aqueous reaction mixture. The final concentration of the organic solvent in the reaction should ideally not exceed 10%.
-
-
Potential Cause 2: Reagent Quality. The NHS ester may have degraded due to improper storage, leading to the formation of the less soluble carboxylic acid.
-
Solution: Store the solid this compound NHS ester at -20°C in a desiccated container to protect it from moisture. Allow the container to warm to room temperature before opening to prevent condensation.
-
Question: I'm observing high background or non-specific binding in my downstream applications. What is the cause?
Answer: This can be due to unreacted NHS ester or aggregation of the conjugated product.
-
Potential Cause 1: Excess Unreacted NHS Ester. If not quenched or removed, the excess this compound NHS ester can react with other primary amines in subsequent steps of your experiment.
-
Solution: After the conjugation reaction is complete, add a quenching reagent that contains a primary amine, such as Tris or glycine, to consume any unreacted NHS ester. Following quenching, purify the conjugate to remove the excess reagent and byproducts.
-
-
Potential Cause 2: Protein Aggregation. A high degree of labeling with the PEG chain can sometimes lead to protein aggregation.
-
Solution: Optimize the molar ratio of the this compound NHS ester to your protein. It is advisable to perform small-scale pilot reactions with varying molar ratios to find the optimal condition that provides sufficient labeling without causing aggregation.
-
Frequently Asked Questions (FAQs)
Q1: What is NHS ester hydrolysis and why is it a concern?
A1: NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water to form an inactive carboxylic acid and N-hydroxysuccinimide (NHS). This is a significant concern because it is a competing reaction to the desired aminolysis (conjugation with a primary amine). Once the NHS ester is hydrolyzed, it can no longer react with your target molecule, which will reduce the overall yield of your conjugated product.
Q2: What are the main factors influencing the hydrolysis rate of this compound NHS ester?
A2: The stability of an NHS ester in an aqueous solution is primarily influenced by pH and temperature. The rate of hydrolysis increases significantly with a rise in pH and temperature.
Q3: What is the optimal pH for conducting a conjugation reaction with this compound NHS ester?
A3: The optimal pH for reacting NHS esters with primary amines is generally in the range of 7.2 to 8.5. A pH of 8.3-8.5 is often recommended as an ideal balance between having a sufficiently reactive deprotonated primary amine on the target molecule and minimizing the rapid hydrolysis of the NHS ester that occurs at higher pH values.
Q4: How should I store the this compound NHS ester reagent?
A4: To maintain its reactivity, the solid this compound NHS ester should be stored in a cool, dry place, protected from moisture and light. Storage at -20°C in a desiccator is highly recommended. If you prepare a stock solution in an anhydrous organic solvent like DMSO or DMF, it can be stored at -20°C for a limited time, but it is crucial to prevent moisture contamination. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Q5: What is the difference between a standard NHS ester and a Sulfo-NHS ester?
A5: Sulfo-NHS esters are a water-soluble version of NHS esters due to the presence of a sulfonate group. This increased water solubility can be advantageous in certain applications, eliminating the need for organic solvents to dissolve the reagent.
Data Presentation
Table 1: Stability of NHS Esters in Aqueous Solution - Half-life (t½) of Hydrolysis
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
| 8.0 | Room Temperature | ~210 minutes |
| 8.5 | Room Temperature | ~180 minutes |
| 9.0 | Room Temperature | ~125 minutes |
| 8.0 | Room Temperature | ~190 minutes |
| 8.5 | Room Temperature | ~130 minutes |
| 9.0 | Room Temperature | ~110 minutes |
Note: The data presented is a compilation from various sources and may vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
This compound NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mM).
-
Reaction: Add a calculated molar excess of the dissolved NHS ester solution to the protein solution while gently mixing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C. The optimal incubation time may vary.
-
Quenching (Optional but Recommended): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound NHS ester and the NHS byproduct from the labeled protein using a desalting column or dialysis.
Protocol 2: Method to Assess the Reactivity of an NHS Ester Reagent
This protocol can be used to determine if your NHS ester reagent has hydrolyzed and lost its reactivity.
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)
-
0.5-1.0 N NaOH
-
Spectrophotometer
Procedure:
-
Prepare a solution of the NHS ester in the amine-free buffer.
-
Measure the absorbance of this solution at 260 nm.
-
To the same solution, add a small volume of 0.5-1.0 N NaOH to intentionally hydrolyze the remaining active NHS ester.
-
Immediately measure the absorbance at 260 nm again.
-
Interpretation: A significant increase in absorbance after the addition of NaOH indicates the presence of active, unhydrolyzed NHS ester. If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive. The N-hydroxysuccinimide leaving group, released upon hydrolysis, absorbs strongly at 260-280 nm.
Visualizations
Caption: Competing reaction pathways for this compound NHS ester.
Caption: Troubleshooting workflow for low conjugation yield.
References
how to monitor the progress of m-PEG17-acid conjugation
Welcome to the technical support center for monitoring m-PEG17-acid conjugation. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common issues, and step-by-step experimental protocols to help researchers, scientists, and drug development professionals successfully monitor their PEGylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it conjugate to a protein?
This compound is a discrete polyethylene glycol (dPEG®) reagent with a specific molecular weight of 808.94 Da and a terminal carboxylic acid group[1]. Unlike traditional polymeric PEGs, it is a single molecule, which simplifies analysis[2]. The carboxylic acid is not directly reactive with proteins. It must first be "activated" to form a more reactive species that can then covalently bond to primary amine groups (e.g., the ε-amine of lysine residues or the N-terminus) on the target molecule. A common method for this is the use of carbodiimide chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)[3].
Q2: Which analytical techniques are recommended for monitoring the conjugation reaction?
A combination of techniques is often necessary for a complete characterization of PEGylated proteins[4].
-
SDS-PAGE: A rapid, qualitative method to visualize the increase in molecular weight of the conjugated protein[5].
-
High-Performance Liquid Chromatography (HPLC): Used for separation and quantification. Size-Exclusion Chromatography (SEC) separates molecules by size, while Reversed-Phase (RP-HPLC) separates based on hydrophobicity.
-
Mass Spectrometry (MS): Provides precise mass information to confirm conjugation, determine the degree of PEGylation (the number of PEG molecules attached), and identify the specific sites of attachment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the degree of PEGylation and provide structural information about the conjugate.
Q3: How can I quickly check if any conjugation has occurred?
Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is the simplest and fastest method. The attachment of this compound chains increases the protein's molecular weight. This results in a slower migration on the gel, appearing as a band higher up than the unmodified protein. Note that PEGylated proteins often migrate slower than their actual molecular weight would suggest due to the increased hydrodynamic radius.
Q4: What is the "degree of PEGylation" and why is it important?
The degree of PEGylation refers to the average number of PEG molecules covalently attached to a single protein molecule. This is a critical quality attribute because it directly influences the therapeutic properties of the bioconjugate, such as its stability, solubility, in vivo half-life, and immunogenicity. Inconsistent or incorrect degrees of PEGylation can lead to batch-to-batch variability and affect the drug's efficacy and safety.
Analytical Techniques: Troubleshooting & Guides
This section provides a deeper dive into the most common analytical methods, with specific troubleshooting advice in a question-and-answer format.
SDS-PAGE Analysis
Q: My SDS-PAGE gel shows a smear instead of distinct bands for the PEGylated protein. What does this mean? A: A smear typically indicates heterogeneity in the sample. This means you have a population of protein molecules with a wide range of attached PEG chains (e.g., 1-PEG, 2-PEG, 3-PEG, etc.). While this compound itself is discrete, the reaction can occur on multiple sites on the protein, leading to a heterogeneous product mixture.
Q: The band for my PEGylated protein is very faint, and the unmodified protein band is very strong. What went wrong? A: This indicates a low conjugation efficiency.
-
Check your reaction buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the activated PEG, significantly reducing your yield. Use non-amine buffers like PBS, borate, or carbonate/bicarbonate.
-
Verify reagent activity: The activating agents (EDC/NHS) are moisture-sensitive. Ensure they are fresh and have been stored properly.
-
Optimize pH: The pH of the reaction is critical. For targeting lysine residues, a pH range of 7-9 is generally recommended.
Q: I see a band disappearing from my gel over time or upon heating with sample buffer. Why? A: If you used a maleimide-based PEG linker (not this compound) to target a cysteine residue, the resulting thioether bond can be unstable and may cleave, especially at high temperatures during sample preparation for SDS-PAGE. While this compound forms a stable amide bond, ensure your linker chemistry is appropriate if you are not using this specific PEG.
HPLC Analysis
Q: How do I choose between Size-Exclusion (SEC) and Reversed-Phase (RP-HPLC)? A:
-
Use SEC-HPLC to separate the larger PEGylated conjugate from the smaller, unreacted protein and free this compound. It is an excellent method for determining the percentage of conjugated protein and quantifying residual free PEG.
-
Use RP-HPLC to separate species with different degrees of PEGylation. As more PEG chains are added, the protein becomes more hydrophobic, leading to longer retention times on a reversed-phase column. This can help resolve mono-, di-, and multi-PEGylated species.
Q: I am trying to quantify the unreacted this compound, but it doesn't absorb UV light well. What detector should I use? A: Polyethylene glycol lacks a strong chromophore, making UV detection difficult. For quantification, you should use a detector that does not rely on UV absorbance, such as a Charged Aerosol Detector (CAD) , an Evaporative Light Scattering Detector (ELSD) , or a Refractive Index (RI) detector .
Q: My HPLC peaks for the PEGylated species are very broad. How can I improve them? A: Broad peaks can be caused by sample heterogeneity or poor chromatographic conditions.
-
Sample Heterogeneity: As with SDS-PAGE, a broad peak can indicate a mixture of species with different degrees of PEGylation.
-
Mobile Phase: For RP-HPLC, try optimizing the gradient and the organic solvent. For SEC, ensure the mobile phase composition (e.g., salt concentration) is optimal to prevent non-specific interactions with the column matrix.
Mass Spectrometry (MS) Analysis
Q: My mass spectrum is very complex and difficult to interpret. What are the common challenges? A: Analysis of PEGylated proteins can be challenging due to the molecular weight distribution of the PEG and the charge-state envelope in ESI-MS. However, since you are using this compound, the PEG itself is monodisperse. The complexity likely arises from:
-
Multiple Degrees of PEGylation: Your sample contains a mix of unmodified protein and protein with one, two, three, or more PEGs attached. Each of these will have its own charge-state distribution.
-
Multiple Charge States: In electrospray ionization (ESI), large molecules like proteins acquire multiple positive charges, creating a series of peaks for a single species. Powerful deconvolution software is essential to interpret the raw data and calculate the zero-charge mass for each species present.
Q: How do I calculate the degree of PEGylation from my MS data? A: After deconvolution, you will obtain the neutral mass of the different species in your sample.
-
Identify the mass of your unmodified protein.
-
Identify the masses of the PEGylated species.
-
Subtract the mass of the unmodified protein from the mass of a PEGylated species.
-
Divide the result by the mass of a single this compound molecule (808.94 Da). The result should be an integer representing the number of PEGs attached.
-
Example: If the unmodified protein is 25,000 Da and you observe a peak at 26,617.88 Da:
-
Mass difference = 26,617.88 - 25,000 = 1617.88 Da
-
Number of PEGs = 1617.88 / 808.94 ≈ 2. This peak represents the di-PEGylated protein.
-
-
Comparison of Analytical Techniques
| Technique | Principle | Information Obtained | Advantages | Limitations |
| SDS-PAGE | Separation by size in a porous gel matrix | Qualitative assessment of conjugation; Estimation of purity and heterogeneity | Fast, simple, inexpensive, widely available | Low resolution; Provides apparent, not exact, molecular weight; Not easily quantifiable |
| SEC-HPLC | Separation by hydrodynamic radius (size) in solution | Quantification of conjugate vs. free protein/PEG; Detection of aggregates | High resolution; Quantitative; Non-denaturing | Does not separate species with the same size but different PEGylation degrees |
| RP-HPLC | Separation by hydrophobicity | Separation of species with different degrees of PEGylation; Purity assessment | High resolution for different conjugate species | Denaturing conditions; Can be difficult to optimize mobile phase |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio | Exact mass confirmation; Precise degree of PEGylation; Site of conjugation (with peptide mapping) | Highly accurate and sensitive; Provides definitive structural information | Complex data analysis; Can be sensitive to salts and buffers; Requires specialized equipment |
| NMR Spectroscopy | Measurement of nuclear spin in a magnetic field | Quantitative degree of PEGylation; Structural information | Quantitative without standards; Non-destructive | Lower sensitivity compared to MS; Requires high sample concentration; Complex spectra for large proteins |
Experimental Protocols & Workflows
General Workflow for Monitoring Conjugation
The following diagram illustrates a typical workflow for monitoring an this compound conjugation reaction, from the initial check to detailed characterization.
Caption: General experimental workflow for monitoring this compound conjugation.
Troubleshooting Low Conjugation Efficiency
This decision tree helps diagnose and solve issues related to poor reaction yields.
Caption: Troubleshooting flowchart for low this compound conjugation efficiency.
Protocol 1: SDS-PAGE for Qualitative Analysis
-
Sample Preparation:
-
At different time points (e.g., 0, 30, 60, 120 minutes) of the conjugation reaction, take a 10 µL aliquot of the reaction mixture.
-
Immediately add 10 µL of 2x Laemmli sample buffer containing a reducing agent (like DTT or β-mercaptoethanol) to quench the reaction.
-
Include controls: one lane with the unmodified protein and one lane with only the this compound.
-
-
Heating: Heat the prepared samples at 95°C for 5 minutes.
-
Gel Electrophoresis:
-
Load 15-20 µL of each sample into the wells of a suitable polyacrylamide gel (e.g., 4-20% gradient gel).
-
Include a molecular weight marker lane.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Staining:
-
Stain the gel with a protein stain like Coomassie Brilliant Blue.
-
To specifically visualize the PEG, a barium-iodide staining method can be used after protein staining. This will stain PEG-containing bands a brownish color.
-
-
Analysis: De-stain the gel and visualize the bands. A successful conjugation will show new, higher molecular weight bands corresponding to the PEGylated protein, with a corresponding decrease in the intensity of the unmodified protein band over time.
Protocol 2: SEC-HPLC for Quantitative Analysis
-
System Setup:
-
Equip an HPLC system with a size-exclusion column suitable for the molecular weight range of your protein and its conjugate (e.g., TSKgel G4000SWXL).
-
Use a UV detector (280 nm) to monitor the protein and a secondary detector like CAD or RI for quantifying the non-UV active PEG.
-
-
Mobile Phase: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0). Filter and degas the mobile phase.
-
Standard Curve: Prepare a standard curve for the free this compound using the non-UV detector to allow for accurate quantification of unreacted PEG in your sample.
-
Sample Analysis:
-
Quench a sample of the reaction mixture.
-
Centrifuge the sample (e.g., at 14,000 x g for 10 minutes) to remove any precipitated material.
-
Inject an appropriate volume (e.g., 20-50 µL) onto the equilibrated column.
-
-
Data Interpretation:
-
Analyze the resulting chromatogram. You should observe peaks corresponding to the PEGylated conjugate (eluting first), the unmodified protein, and the free this compound (eluting last).
-
Calculate the percentage of conjugated protein by integrating the area of the conjugate peak relative to the total protein peak area (conjugate + unmodified protein) from the UV 280 nm chromatogram.
-
Quantify the amount of residual free PEG using the standard curve generated with the CAD or RI detector.
-
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. enovatia.com [enovatia.com]
- 3. benchchem.com [benchchem.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: m-PEG17-acid Reactions & Steric Hindrance
Welcome to the technical support center for m-PEG17-acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding steric hindrance in PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound reactions, and how does it affect my experiment?
A1: Steric hindrance is a phenomenon where the bulky nature of a molecule or parts of a molecule obstructs a chemical reaction.[1] In this compound reactions, the polyethylene glycol (PEG) chain can physically block the carboxylic acid group from reaching its target, such as an amine group on a protein or peptide. This is especially problematic when the target functional group is located in a sterically crowded environment on the substrate molecule. This hindrance can lead to significantly lower reaction yields, incomplete reactions, or even reaction failure.[2]
Q2: How do I know if steric hindrance is the cause of my low PEGylation yield?
A2: Pinpointing steric hindrance as the primary cause of low yield requires a process of elimination. If you have already optimized other reaction parameters such as pH, temperature, and reagent concentrations with little improvement, steric hindrance is a likely culprit. Consider the structure of your target molecule. If the target amine group is surrounded by bulky residues or is situated within a molecular cleft, steric hindrance is a strong possibility. Comparing the reactivity of different sites on the same molecule can also be indicative; more accessible sites will be preferentially PEGylated.[3]
Q3: What are the general strategies to overcome steric hindrance in this compound conjugation?
A3: Several strategies can be employed to mitigate steric hindrance:
-
Optimization of Reaction Conditions: Increasing the reaction time or temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, care must be taken to not denature the protein or peptide.[4]
-
Use of a Spacer Arm: While this compound itself has a PEG chain that acts as a spacer, for severely hindered sites, a longer or more flexible linker can be introduced between the PEG and the reactive group.
-
Alternative Coupling Chemistries: If EDC/NHS chemistry is proving ineffective, exploring alternative coupling reagents that may have different steric profiles or reaction mechanisms can be beneficial.
-
pH Optimization: The pH of the reaction medium can influence the conformation of your protein or peptide, potentially exposing the sterically hindered site. For EDC/NHS chemistry, a two-step pH adjustment is often recommended: an acidic pH (4.5-6.0) for the activation of the carboxylic acid, followed by an increase to a more basic pH (7.2-8.0) for the reaction with the amine.[5]
Q4: Can the length of the PEG chain itself contribute to steric hindrance?
A4: Yes, while the PEG chain provides beneficial properties like increased solubility and half-life, a very long or branched PEG chain can "wrap around" the target molecule, shielding other reactive sites from subsequent PEGylation or interfering with the biological activity of the conjugated molecule. Therefore, the choice of PEG length is a critical parameter to optimize based on the specific application and the nature of the molecule being PEGylated.
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions, with a focus on problems arising from steric hindrance.
Issue 1: Low or No Conjugation Product Observed
| Possible Cause | Troubleshooting Steps |
| Steric hindrance at the target site | 1. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., overnight at 4°C or for several hours at room temperature). A modest increase in temperature may also help, but monitor the stability of your biomolecule. 2. Optimize Molar Ratio: Increase the molar excess of this compound and coupling reagents (EDC/NHS). A starting point could be a 1:5:10 molar ratio of substrate:this compound:EDC/NHS, which can be further optimized. 3. pH Adjustment: For EDC/NHS chemistry, perform a two-step reaction. First, activate the this compound at pH 5.0-6.0 with EDC and NHS for 15-30 minutes. Then, add this activated PEG solution to your amine-containing molecule buffered at pH 7.2-7.5. |
| Inactive Reagents | 1. Use Fresh Reagents: EDC and NHS are moisture-sensitive. Use freshly opened vials or ensure proper storage in a desiccator. Prepare solutions immediately before use. 2. Check this compound Integrity: Ensure the this compound has been stored correctly (typically at -20°C, protected from moisture) and has not degraded. |
| Suboptimal Buffer Conditions | 1. Avoid Amine-Containing Buffers: Buffers such as Tris or glycine will compete with your target molecule for reaction with the activated PEG. Use non-amine-containing buffers like MES for the activation step and PBS or borate buffer for the conjugation step. |
Issue 2: Formation of Multiple PEGylated Species or Aggregates
| Possible Cause | Troubleshooting Steps |
| Reaction with multiple sites | 1. Control Stoichiometry: Reduce the molar excess of this compound to favor mono-PEGylation. 2. Site-Directed Mutagenesis: If applicable, modify the protein to remove more reactive, less sterically hindered sites to direct PEGylation to the desired location. |
| Protein Aggregation | 1. Optimize Protein Concentration: High concentrations of protein can lead to aggregation, especially during the addition of reagents or pH changes. Try reducing the protein concentration. 2. Buffer Compatibility: Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step prior to the reaction may be necessary. |
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield of PEGylation, particularly in the context of steric hindrance. Note: This data is for exemplary purposes and actual results will vary depending on the specific reactants and conditions.
Table 1: Illustrative Effect of Molar Ratio on PEGylation Yield of a Sterically Hindered Peptide
| Molar Ratio (Peptide:this compound:EDC:NHS) | Mono-PEGylated Product Yield (%) |
| 1:1:2:2 | 15% |
| 1:5:10:10 | 45% |
| 1:10:20:20 | 65% |
| 1:20:40:40 | 70% (with increased di-PEGylated side-products) |
Table 2: Illustrative Effect of pH on PEGylation Yield
| Activation pH | Conjugation pH | Mono-PEGylated Product Yield (%) |
| 7.0 | 7.0 | 30% |
| 5.5 | 7.5 | 60% |
| 5.5 | 8.0 | 65% |
| 4.5 | 7.5 | 55% |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein
This protocol is designed to enhance the conjugation efficiency to sterically hindered amines by separating the activation and conjugation steps.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Protein/peptide with a target amine group
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0
-
Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
Prepare a solution of your protein/peptide in Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Activation of this compound:
-
In a reaction vessel, combine the this compound solution with Activation Buffer.
-
Add a 2 to 10-fold molar excess of EDC and NHS over the this compound.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Protein/Peptide:
-
Add the activated this compound solution to the protein/peptide solution. The molar ratio of PEG to the protein can be varied (e.g., 5:1 to 20:1) to optimize the degree of PEGylation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted activated PEG.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated conjugate from unreacted PEG, reagents, and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight and use techniques like HPLC or mass spectrometry to determine the degree of PEGylation and purity.
-
Visualizations
References
impact of buffer choice on m-PEG17-acid conjugation
Welcome to the technical support center for m-PEG17-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. Below, you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during the conjugation of this compound, particularly focusing on the critical role of buffer selection.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for this compound conjugation to a primary amine?
The conjugation of this compound to a primary amine (e.g., on a protein or peptide) typically involves a two-step process. First, the carboxylic acid group of this compound is activated, most commonly using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) to form a more reactive NHS ester. This NHS ester then readily reacts with primary amines (such as the N-terminus of a polypeptide or the side chain of a lysine residue) under slightly alkaline conditions to form a stable amide bond.[1]
Q2: Which buffers are recommended for this compound conjugation after NHS-ester activation?
For the reaction between an NHS-activated this compound and a primary amine, amine-free buffers are essential to avoid competition with the target molecule.[2] Recommended buffers include:
The reaction is typically performed at a pH between 7.2 and 8.5.
Q3: Why should I avoid using Tris or glycine buffers in my conjugation reaction?
Tris (tris(hydroxymethyl)aminomethane) and glycine both contain primary amines. These primary amines will compete with the primary amines on your target molecule for reaction with the NHS-activated this compound, which will significantly reduce your conjugation efficiency. However, these buffers can be useful for quenching the reaction once it is complete.
Q4: What is the optimal pH for the conjugation reaction and why is it important?
The optimal pH for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5. This pH range represents a compromise:
-
Below pH 7.2: The primary amines on the target molecule are more likely to be protonated (-NH3+), making them less nucleophilic and slowing down the reaction rate.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly. Hydrolysis is a competing reaction where the NHS ester reacts with water to form an unreactive carboxylic acid, which reduces the overall yield of the desired conjugate. The half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6.
Q5: How does buffer concentration affect the conjugation efficiency?
While the search results do not provide specific optimal concentrations for this compound conjugation, a study on RNA labeling found that increasing the concentration of sodium bicarbonate buffer from 25% to 40% (v/v) of a 300 mM stock resulted in a 50% decrease in yield. This suggests that excessively high buffer concentrations can be detrimental. It is advisable to start with commonly used buffer concentrations, such as 20-100 mM, and optimize for your specific system.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Incompatible Reaction Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule. | Action: Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or Borate using dialysis or a desalting column before starting the conjugation. |
| 2. Incorrect Reaction pH: The pH of the buffer is too low ( < 7.2), leading to protonated, unreactive amines, or too high ( > 8.5), causing rapid hydrolysis of the activated PEG. | Action: Carefully prepare and verify the pH of your reaction buffer. The optimal range is typically 7.2-8.5. Consider performing the reaction at the lower end of this range (e.g., pH 7.2-7.5) to minimize hydrolysis. | |
| 3. Hydrolysis of Activated this compound: The NHS-ester intermediate is sensitive to moisture and has a limited half-life in aqueous solutions. | Action: Prepare the activated this compound solution immediately before use. If using an organic solvent like DMSO or DMF to dissolve the PEG, ensure the solvent is anhydrous. Minimize reaction times, especially at higher pH values. | |
| Protein Aggregation/Precipitation | 1. Protein Instability in the Chosen Buffer: The selected buffer composition or pH is not optimal for maintaining the stability of your specific protein. | Action: Screen different amine-free buffers (e.g., PBS, HEPES) and pH values within the recommended range to find conditions that maintain protein stability. Consider performing the reaction at a lower temperature (e.g., 4°C) to improve stability. |
| High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species) | 1. Reaction pH is too high: A higher pH can increase the reactivity of multiple lysine residues on the protein surface. | Action: Lowering the reaction pH towards 7.2 can sometimes increase the selectivity for more reactive primary amines, such as the N-terminus. |
| 2. Inaccessible Primary Amines: The primary amines on the target protein may be sterically hindered or buried within the protein's structure. | Action: Consider using a PEG linker with a longer spacer arm. In some cases, partial denaturation of the protein might be an option if its native conformation is not essential for the final application. |
Quantitative Data Summary
| Parameter | Condition | Impact on Conjugation | Reference(s) |
| pH | 7.2 - 8.5 | Optimal range for NHS-ester reaction with primary amines. | |
| < 7.0 | Slower reaction rate due to protonation of amines. | ||
| > 8.5 | Increased rate of NHS-ester hydrolysis, leading to lower yield. | ||
| Buffer Type | Phosphate, HEPES, Borate, Carbonate/Bicarbonate | Recommended; amine-free and compatible with NHS-ester chemistry. | |
| Tris, Glycine | Incompatible; contain primary amines that compete with the target. | ||
| Reaction Time | 30 min - 4 hours | Typical incubation times at room temperature or 4°C. | |
| Temperature | 4°C - Room Temperature | Lower temperatures can help to slow down the rate of hydrolysis and improve protein stability. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group on this compound to form an amine-reactive NHS ester.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) or other amine-free, carboxyl-free buffer.
-
Anhydrous DMSO or DMF
Procedure:
-
Equilibrate the this compound, EDC, and NHS vials to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound in the Activation Buffer.
-
Add EDC and NHS to the this compound solution. A molar ratio of 1:2:2 (PEG-acid:EDC:NHS) is a common starting point, but this may require optimization.
-
Incubate the reaction for 15-30 minutes at room temperature. The activation reaction is most efficient at pH 4.5-7.2.
-
The activated m-PEG17-NHS ester is now ready for immediate use in the conjugation reaction. Do not store the activated PEG solution.
Protocol 2: Conjugation of Activated m-PEG17-NHS Ester to a Protein
Materials:
-
Activated m-PEG17-NHS ester solution (from Protocol 1)
-
Protein solution in a suitable conjugation buffer
-
Conjugation Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
Procedure:
-
If your protein is not already in the Conjugation Buffer, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration in the Conjugation Buffer, typically to 1-10 mg/mL.
-
Add the freshly prepared activated m-PEG17-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of the PEG reagent over the protein is a common starting point.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time may need to be determined empirically.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
The PEGylated protein is now ready for purification (e.g., by size exclusion chromatography or ion-exchange chromatography) to remove unreacted PEG and byproducts.
Visualizations
Caption: Reaction pathway for this compound conjugation.
Caption: Workflow for selecting the correct buffer.
References
Validation & Comparative
A Researcher's Guide to Confirming m-PEG17-acid Conjugation: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals engaged in bioconjugation, the successful attachment of polyethylene glycol (PEG) chains to molecules is a critical step. This guide provides a comprehensive comparison of analytical methods to confirm the conjugation of m-PEG17-acid, a monodisperse methoxy-terminated PEG linker with a carboxylic acid group. Supported by experimental data and detailed protocols, this document will aid in the selection of the most appropriate techniques for validating your PEGylation strategy.
This compound is a valuable tool for enhancing the therapeutic properties of proteins, peptides, and small molecules by increasing their solubility, stability, and in vivo half-life. The terminal carboxylic acid of this compound is typically activated to react with primary amine groups on the target molecule, forming a stable amide bond. Confirmation of this covalent linkage is paramount for the characterization and quality control of the resulting conjugate.
Comparative Analysis of Confirmation Methods
A variety of analytical techniques can be employed to confirm this compound conjugation. The choice of method depends on the nature of the conjugated molecule, the required level of detail, and the available instrumentation. The following table summarizes the key quantitative parameters of the most common techniques.
| Analytical Technique | Principle | Information Provided | Sensitivity/Detection Limit | Throughput | Key Advantages | Limitations |
| HPLC (SEC & RP) | Chromatographic separation based on size (SEC) or hydrophobicity (RP). | Separation of conjugate, free PEG, and unreacted molecule; Quantification of conjugation efficiency. | µg/mL range.[1] | Moderate to High | High reproducibility (RSD <3% for peak area).[1] Robust and widely available. | Resolution can be challenging for small mass shifts.[2] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Absolute confirmation of conjugation by mass increase; Determination of the degree of PEGylation. | Femtomole (fmol) range for MALDI-TOF.[3] | High | Unambiguous mass determination; High sensitivity. | Complex spectra for heterogeneous samples; High initial instrument cost. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information of the conjugate; Confirmation of covalent bond formation. | mg/mL range. | Low | Provides detailed structural insights.[4] | Low sensitivity; Requires relatively large sample amounts. |
| SDS-PAGE | Electrophoretic separation of proteins based on molecular weight. | Visual confirmation of conjugation by a shift in band size. | µg range. | High | Simple, rapid, and cost-effective for proteins. | Provides apparent molecular weight; Bands can be smeared. |
| Colorimetric Assays | Spectrophotometric measurement of a colored product. | Indirect quantification of conjugation (e.g., loss of free amines). | µg/mL range. | High | High throughput and inexpensive. | Indirect measurement; Prone to interference. |
Experimental Workflows and Logical Relationships
The process of this compound conjugation and its subsequent confirmation follows a logical workflow. The diagram below illustrates the key steps, from the initial reaction to the application of various analytical techniques for characterization.
Detailed Experimental Protocols
HPLC Analysis (Size-Exclusion and Reversed-Phase)
Objective: To separate and quantify the this compound conjugate from unreacted starting materials.
Methodology:
-
Size-Exclusion Chromatography (SEC-HPLC):
-
Column: A column suitable for the molecular weight range of the conjugate and starting materials (e.g., Zenix SEC-150).
-
Mobile Phase: A buffer that minimizes non-specific interactions, such as 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm (for proteins/peptides) or a Refractive Index (RI) detector for universal detection.
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the purified reaction mixture.
-
Monitor the elution profile. The conjugate will elute earlier than the unreacted molecule and later than high molecular weight aggregates.
-
Quantify the peak areas to determine the percentage of conjugated product.
-
-
-
Reversed-Phase HPLC (RP-HPLC):
-
Column: A C4 or C18 column is commonly used.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample.
-
Run a linear gradient of the organic solvent to elute the components based on their hydrophobicity. The PEGylated conjugate will typically have a different retention time than the unreacted molecule.
-
-
Mass Spectrometry (LC-MS)
Objective: To obtain the precise molecular weight of the conjugate, confirming the addition of the this compound.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap coupled to an LC system.
-
Sample Preparation: The sample is typically desalted online using a reversed-phase trap column.
-
LC Method: A rapid gradient elution is used to separate the conjugate from salts and other non-volatile components.
-
MS Analysis:
-
Acquire data in positive ion mode.
-
The mass spectrum of the unconjugated molecule will show a specific mass.
-
The spectrum of the conjugated product will show a mass increase corresponding to the mass of this compound (approximately 809 Da) minus the mass of water (18 Da) for each conjugation site.
-
Post-column addition of a charge-stripping agent like triethylamine (TEA) can simplify the mass spectra of PEGylated species.
-
NMR Spectroscopy (¹H NMR)
Objective: To obtain detailed structural information and confirm the formation of the amide bond.
Methodology:
-
Sample Preparation: The purified conjugate is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
The spectrum of this compound will show a characteristic large peak for the ethylene glycol protons around 3.6 ppm.
-
Upon conjugation, new signals corresponding to the protons adjacent to the newly formed amide bond should be observable.
-
The integration of the PEG peak relative to a characteristic peak of the target molecule can be used to determine the degree of PEGylation.
-
SDS-PAGE (for Protein Conjugates)
Objective: To visually confirm the increase in molecular weight of a protein after conjugation.
Methodology:
-
Gel Preparation: Use a polyacrylamide gel with a percentage appropriate for the size of the protein and the conjugate.
-
Sample Preparation: Mix the protein samples (unconjugated and conjugated) with SDS-loading buffer and heat to denature.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining:
-
Coomassie Blue: Stains all proteins. The conjugated protein will appear as a band with a higher apparent molecular weight than the unconjugated protein.
-
Barium-Iodide Staining: Specifically stains PEG, confirming its presence in the higher molecular weight band.
-
Colorimetric Assays
Objective: To indirectly quantify the extent of conjugation.
-
TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Assay:
-
Principle: TNBS reacts with primary amines to produce a colored product. PEGylation consumes primary amines on the target molecule, leading to a decrease in the signal.
-
Procedure:
-
Prepare a standard curve with the unconjugated molecule.
-
React both the unconjugated and conjugated samples with TNBS solution in a bicarbonate buffer (pH 8.5).
-
Incubate at 37°C for 2 hours.
-
Measure the absorbance at 335-420 nm.
-
The decrease in absorbance in the conjugated sample is proportional to the degree of PEGylation.
-
-
-
Barium-Iodide Assay:
-
Principle: PEG forms a colored complex with a barium-iodide solution.
-
Procedure:
-
Prepare a standard curve with known concentrations of this compound.
-
Mix the purified conjugate sample with a freshly prepared barium chloride-iodine solution.
-
Measure the absorbance at 535 nm.
-
The amount of PEG in the conjugate can be determined from the standard curve.
-
-
Conclusion
Confirming the successful conjugation of this compound is a critical aspect of developing PEGylated therapeutics and research tools. A multi-faceted approach, often combining a primary qualitative method like SDS-PAGE or HPLC with a definitive quantitative technique such as mass spectrometry, is recommended for comprehensive characterization. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to confidently and accurately validate their this compound conjugation reactions.
References
- 1. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Poly(ethylene glycol) limits of detection using internal matrix-assisted laser desorption/ionization Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurolab.tr [eurolab.tr]
A Comparative Guide to Analytical Techniques for m-PEG17-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of methoxy-polyethylene glycol-acid (m-PEG-acid) derivatives to therapeutic biomolecules is a widely adopted strategy to enhance their pharmacokinetic properties, improve stability, and reduce immunogenicity. The discrete nature of m-PEG17-acid, with a defined chain length of 17 ethylene glycol units, offers the advantage of producing more homogeneous conjugates compared to traditional polydisperse PEGs. However, rigorous analytical characterization is paramount to ensure the quality, consistency, and efficacy of these bioconjugates.
This guide provides an objective comparison of key analytical techniques for the characterization of this compound conjugates, supported by representative experimental data. We will delve into the principles, strengths, and limitations of Mass Spectrometry, High-Performance Liquid Chromatography, and Nuclear Magnetic Resonance Spectroscopy, providing detailed experimental protocols to aid in the practical application of these methods.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative performance of various analytical techniques for the characterization of a model this compound conjugated peptide.
| Analytical Technique | Parameter Measured | Typical Result for this compound Conjugate | Key Advantages | Key Limitations |
| Mass Spectrometry | ||||
| MALDI-TOF MS | Molecular Weight (Average) | 3581.2 Da (Expected: 3580.9 Da) | High throughput, tolerant to some impurities, simple spectra (singly charged ions).[1] | Lower resolution and mass accuracy compared to ESI-MS.[2] |
| ESI-MS | Molecular Weight (Monoisotopic) | 3580.89 Da (Expected: 3580.9 Da) | High resolution and mass accuracy, suitable for complex mixtures when coupled with LC.[2][3] | Can produce complex spectra with multiple charge states, potential for ion suppression.[2] |
| Chromatography | ||||
| RP-HPLC | Purity & Heterogeneity | 98.5% Main Peak | High resolving power for closely related species, well-established methods. | Can be denaturing for some proteins, method development can be complex. |
| SEC-HPLC | Aggregation & Size Variants | >99% Monomer, <1% Aggregates | Non-denaturing conditions, effective for separating size-based impurities. | Lower resolution for species of similar size, potential for non-specific interactions with the column. |
| NMR Spectroscopy | ||||
| ¹H NMR | Structural Confirmation & Purity | Characteristic PEG protons at ~3.6 ppm, signals from the conjugated biomolecule. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, complex spectra for large molecules. |
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the analysis of this compound conjugates.
Caption: General experimental workflow for the synthesis and analysis of this compound conjugates.
Caption: Information flow from analytical techniques for conjugate characterization.
Experimental Protocols
Mass Spectrometry
1. MALDI-TOF Mass Spectrometry
-
Objective: To determine the average molecular weight of the this compound conjugate.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the conjugate in a 50:50 (v/v) mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Prepare a saturated solution of sinapinic acid (matrix) in the same solvent.
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Instrumentation:
-
Instrument: MALDI-TOF Mass Spectrometer
-
Mode: Linear positive ion mode
-
Laser: Nitrogen laser (337 nm)
-
Voltage: 20 kV
-
-
Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the PEGylated species. The average molecular weight is determined from the centroid of this distribution.
2. ESI-MS coupled with LC (LC-MS)
-
Objective: To obtain a high-resolution mass measurement of the conjugate and to analyze the components of the reaction mixture.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5-95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL of a 0.1 mg/mL sample solution
-
-
Mass Spectrometry:
-
Instrument: ESI-Time-of-Flight (TOF) or Orbitrap Mass Spectrometer
-
Ionization Mode: Positive electrospray ionization
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300 °C
-
-
Data Analysis: The mass spectrum is deconvoluted to obtain the zero-charge mass of the conjugate.
High-Performance Liquid Chromatography (HPLC)
1. Reversed-Phase HPLC (RP-HPLC)
-
Objective: To assess the purity and identify impurities in the conjugate sample.
-
Instrumentation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate the conjugate from unreacted starting materials and byproducts (e.g., 10-70% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Injection Volume: 20 µL of a 1 mg/mL solution
-
-
Data Analysis: Peak areas are integrated to determine the relative purity of the conjugate.
2. Size-Exclusion HPLC (SEC-HPLC)
-
Objective: To quantify aggregates and other size variants.
-
Instrumentation:
-
Column: SEC column with a suitable pore size for the molecular weight of the conjugate.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 50 µL of a 1 mg/mL solution
-
-
Data Analysis: The percentage of monomer, aggregates, and fragments is determined by the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
-
Objective: To confirm the covalent attachment of the this compound to the biomolecule and to assess the structural integrity of the conjugate.
-
Sample Preparation: Dissolve 1-5 mg of the lyophilized conjugate in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation:
-
Spectrometer: 400 MHz or higher NMR spectrometer
-
Experiment: Standard 1D proton experiment
-
-
Data Analysis: The spectrum should show the characteristic broad signal of the PEG backbone protons around 3.6 ppm, along with signals corresponding to the conjugated biomolecule. The disappearance of the signal from the reactive group on the biomolecule and the appearance of new signals can confirm conjugation.
References
A Comparative Guide to the Validation of m-PEG17-acid Conjugation Using NMR Spectroscopy
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the validation of m-PEG17-acid conjugation. Supporting experimental data and detailed protocols are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their applications.
Introduction to PEGylation and the Importance of Validation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a protein, peptide, or small molecule therapeutic. This strategy is widely employed in drug development to enhance the pharmacokinetic and pharmacodynamic properties of the active agent, including increasing its solubility, stability, and circulation half-life, while reducing immunogenicity.
The successful conjugation of a PEG moiety is a critical quality attribute that must be rigorously validated. Incomplete or incorrect conjugation can lead to a heterogeneous product with reduced efficacy and potential for adverse effects. This guide focuses on the validation of amide bond formation between the carboxylic acid group of methoxy-poly(ethylene glycol)-acid (specifically with 17 ethylene glycol units, this compound) and a primary amine on a target molecule.
¹H NMR Spectroscopy for Conjugation Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about a molecule's chemical structure.[1] For this compound conjugation, ¹H NMR is particularly effective for confirming the formation of the covalent bond and quantifying the extent of the reaction.
The core principle of using ¹H NMR for validation lies in observing specific changes in the proton environment of the PEG chain and the target molecule upon conjugation. Key spectral events that confirm successful amide bond formation include:
-
Disappearance of the Carboxylic Acid Proton: The labile proton of the terminal carboxylic acid group on this compound, which is typically broad and may be difficult to observe, will be absent in the conjugated product.
-
Shift of α-Methylene Protons: The protons on the methylene group (–CH₂–) adjacent to the carboxylic acid will experience a significant downfield chemical shift upon conversion to an amide. This is a primary indicator of successful conjugation.
-
Appearance of Amide Proton: A new signal corresponding to the N-H proton of the newly formed amide bond may appear, although its chemical shift can be variable and it may be broad.
-
Characteristic PEG Signals: The spectrum will be dominated by the strong signal from the repeating ethylene glycol units (–O–CH₂–CH₂–O–) and the sharp singlet from the terminal methoxy (–O–CH₃) group, which serves as an excellent internal reference for integration and quantification.[2][3][4]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve 5-10 mg of the unconjugated this compound (starting material), the target molecule, and the final, purified conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
DMSO-d₆ is often recommended for PEG derivatives as it can provide a stable hydroxyl peak, which is useful for quantifying substitution in related reactions.[5]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise quantification is required and the methoxy signal is not used as the reference.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Use a standard pulse sequence. Note that typical ¹H NMR pulse sequences are not ¹³C decoupled. For large polymers, this can lead to the appearance of ¹³C satellite peaks flanking the main repeating unit signal, which should not be mistaken for impurities.
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, particularly for signals from the end groups of the PEG chain.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the solvent residual peak or the internal standard.
-
Integrate the key signals: the terminal methoxy group (–O–CH₃), the methylene protons adjacent to the conjugation site, and the repeating ethylene glycol backbone protons.
-
Compare the spectra of the starting materials to the final conjugate to identify the expected chemical shifts and confirm the disappearance of reactant signals.
-
Interpreting the Data: Chemical Shift Comparison
The following table summarizes the expected ¹H NMR chemical shifts for key protons before and after the successful conjugation of this compound to an amine-containing molecule.
| Proton Assignment | Structure Snippet | Expected Chemical Shift (δ) in this compound | Expected Chemical Shift (δ) in Conjugate | Notes |
| Methoxy Protons | CH₃ –O– | ~3.38 ppm (singlet) | ~3.38 ppm (singlet) | Stable reference signal. |
| PEG Backbone Protons | –O–CH₂ –CH₂ –O– | ~3.64 ppm (multiplet) | ~3.64 ppm (multiplet) | The most intense signal in the spectrum. |
| α-Methylene Protons | –O–CH₂ –COOH | ~3.7-3.8 ppm (triplet) | ~4.2 ppm (triplet) | Significant downfield shift confirms ester/amide formation. |
| Carboxylic Acid Proton | –COOH | Variable, broad (e.g., >10 ppm) | Absent | Disappearance confirms reaction at this site. |
Note: Exact chemical shifts can vary depending on the solvent, concentration, and the nature of the conjugated molecule.
Visualizing the Conjugation and Workflow
The following diagrams illustrate the chemical transformation and the analytical workflow for validation.
Comparison with Alternative Validation Methods
While NMR provides unambiguous structural data, other techniques offer complementary information and are often used in conjunction for comprehensive characterization.
| Technique | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the resonance of protons in a magnetic field. | - Provides detailed structural information.- Confirms covalent bond formation through chemical shifts.- Non-destructive.- Can be quantitative for determining purity and conjugation efficiency. | - Lower sensitivity compared to MS.- Can be complex for very large molecules or heterogeneous mixtures.- Requires higher sample amounts. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | - High sensitivity and specificity.- Provides direct evidence of conjugation via mass increase.- Ideal for identifying product and impurities. | - Can be destructive.- Complex spectra for polydisperse PEGs due to multiple charge states and adducts.- Provides limited information on the specific site of conjugation without fragmentation (MS/MS). |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. | - Good for assessing purity by separating large conjugates from small reactants.- Can detect aggregation. | - Poor resolution for small changes in molecular weight (e.g., conjugating a small molecule to PEG).- Indirect evidence of conjugation. |
| Capillary Electrophoresis (CE) | Separates molecules based on electrophoretic mobility. | - High-resolution separation.- Low sample consumption.- Useful for purity assessment. | - Provides indirect evidence of conjugation.- Less structural information than NMR or MS. |
Conclusion
¹H NMR spectroscopy is a highly reliable and informative method for validating the successful conjugation of this compound. Its ability to provide direct, unambiguous structural evidence of covalent bond formation makes it an indispensable tool. While mass spectrometry is often considered the gold standard for its sensitivity in confirming the mass of the conjugate, NMR excels at elucidating the precise structural changes at the conjugation site. For a comprehensive quality assessment, a multi-faceted approach combining NMR with mass spectrometry and chromatographic techniques is recommended to confirm identity, purity, and consistency of the PEGylated product.
References
A Researcher's Guide to PEGylation: m-PEG17-acid in Focus
For researchers, scientists, and drug development professionals, the strategic modification of therapeutic molecules is a critical step in optimizing their performance. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands out as a leading method to enhance the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and other biologics.[1] This modification can lead to a longer circulation half-life, improved stability, increased water solubility, and reduced immunogenicity.[1][2][3]
This guide provides an objective comparison of m-PEG17-acid with other commonly employed PEGylation reagents. We will delve into their respective reaction chemistries, present supporting experimental data in clearly structured tables, and provide detailed experimental protocols. Additionally, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of the PEGylation process.
Comparing the Chemistries: A Trio of Common PEGylation Reagents
The choice of a PEGylation reagent is dictated by the available functional groups on the target molecule and the desired characteristics of the final conjugate. Here, we compare three major classes of PEGylation reagents: m-PEG-acid, NHS-activated PEG, and Maleimide-activated PEG.
Table 1: General Characteristics of Common PEGylation Reagents
| Feature | m-PEG-acid | NHS-activated PEG | Maleimide-activated PEG |
| Reactive Group | Carboxylic Acid (-COOH) | N-Hydroxysuccinimide Ester (-NHS) | Maleimide |
| Target Functional Group | Primary Amines (-NH2) | Primary Amines (-NH2) | Sulfhydryl/Thiol groups (-SH) |
| Reaction Type | Amide bond formation (requires activation) | Acylation | Michael Addition |
| Reaction pH | Activation: 4.5-7.2; Conjugation: 7.0-8.0[4] | 7.0-9.0 | 6.5-7.5 |
| Key Advantage | Versatility; can be activated for amine coupling. | Direct and efficient reaction with amines. | High specificity for cysteine residues. |
| Key Disadvantage | Requires a two-step activation and conjugation process. | Susceptible to hydrolysis in aqueous solutions. | The formed thioether bond can be reversible (retro-Michael reaction). |
In-Depth Look: Performance Metrics of PEGylation Reagents
The success of a PEGylation strategy is ultimately measured by its efficiency, the stability of the resulting conjugate, and the retention of the molecule's biological activity. While direct comparative data for this compound against other reagents in a single head-to-head study is limited, we can compile general performance expectations based on their chemistries.
Table 2: Comparative Performance of PEGylation Reagents
| Performance Metric | m-PEG-acid (with EDC/NHS activation) | NHS-activated PEG | Maleimide-activated PEG |
| Typical Reaction Yield | Moderate to High (dependent on activation efficiency) | High | High |
| Conjugate Stability | Stable amide bond | Stable amide bond | Potentially reversible thioether bond |
| Impact on Bioactivity | Can be significant if modifies critical lysine residues | Can be significant if modifies critical lysine residues | Generally lower impact due to site-specific modification of often less critical cysteine residues |
| Specificity | Targets available primary amines (N-terminus and lysines) | Targets available primary amines (N-terminus and lysines) | Highly specific for free sulfhydryl groups |
Experimental Protocols: A Step-by-Step Guide to PEGylation
Detailed methodologies are crucial for reproducible and successful PEGylation. Below are protocols for protein conjugation using this compound, an NHS-activated PEG, and a maleimide-activated PEG.
Protocol 1: Protein Conjugation with this compound
This protocol involves a two-step process: the activation of the carboxylic acid group of this compound using EDC and NHS, followed by conjugation to the primary amines of the target protein.
Materials:
-
This compound
-
Target protein
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare the target protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of this compound:
-
In a separate reaction vessel, dissolve the desired amount of this compound in Activation Buffer.
-
Add EDC and NHS to the this compound solution. A molar ratio of 1:2:2 (PEG:EDC:NHS) is a common starting point.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester of the PEG acid.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution. A 10- to 50-fold molar excess of PEG to protein is a common starting point, but the optimal ratio should be determined empirically.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer if necessary.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.
-
Purify the PEGylated protein from unreacted PEG and by-products using size-exclusion chromatography or dialysis.
-
Protocol 2: Protein Conjugation with NHS-activated PEG
This protocol describes a direct, one-step conjugation of an NHS-activated PEG to the primary amines of a target protein.
Materials:
-
NHS-activated PEG
-
Target protein
-
Conjugation Buffer: Amine-free buffer such as PBS, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous DMF or DMSO
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Equilibrate the NHS-activated PEG to room temperature before opening to prevent moisture condensation.
-
Prepare the target protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHS-activated PEG in a small volume of anhydrous DMF or DMSO to create a stock solution. Do not store the stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the NHS-activated PEG stock solution to the protein solution. A 20-fold molar excess is a common starting point.
-
Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching and Purification:
-
Stop the reaction by adding the Quenching Buffer.
-
Purify the PEGylated protein using size-exclusion chromatography or dialysis to remove unreacted PEG and by-products.
-
Protocol 3: Protein Conjugation with Maleimide-activated PEG
This protocol outlines the site-specific conjugation of a maleimide-activated PEG to the free sulfhydryl groups of a target protein.
Materials:
-
Maleimide-activated PEG
-
Target protein with free cysteine residue(s)
-
Conjugation Buffer: Thiol-free buffer such as PBS, pH 6.5-7.5
-
(Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in the Conjugation Buffer.
-
If necessary, treat the protein with a reducing agent to ensure the availability of free sulfhydryl groups. Remove the reducing agent before adding the maleimide-PEG.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated PEG in the Conjugation Buffer to prepare a stock solution.
-
Add a 10- to 20-fold molar excess of the maleimide-activated PEG solution to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG using size-exclusion chromatography or dialysis.
-
Table 3: Summary of Typical Reaction Conditions
| Parameter | m-PEG-acid Conjugation | NHS-activated PEG Conjugation | Maleimide-activated PEG Conjugation |
| Protein Concentration | 1-10 mg/mL | 1-10 mg/mL | 1-10 mg/mL |
| PEG:Protein Molar Ratio | 10-50 fold excess | 20-fold excess | 10-20 fold excess |
| Reaction pH | 7.2-7.5 | 7.2-8.5 | 6.5-7.5 |
| Reaction Time | 1-2 hours (RT) or overnight (4°C) | 30-60 min (RT) or 2 hours (ice) | 2-4 hours (RT) or overnight (4°C) |
| Reaction Temperature | Room Temperature or 4°C | Room Temperature or on ice | Room Temperature or 4°C |
Visualizing the Process: Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for each PEGylation method.
Caption: Workflow for this compound conjugation.
Caption: Workflow for NHS-activated PEG conjugation.
Caption: Workflow for Maleimide-activated PEG conjugation.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and other PEGylation reagents is a strategic decision that hinges on the specific goals of the research.
-
This compound offers flexibility. Its carboxylic acid group requires activation, providing a two-step process that can be controlled. This makes it a valuable tool when a more tailored conjugation approach is desired.
-
NHS-activated PEGs are the workhorses for targeting primary amines, offering a straightforward and efficient one-step conjugation. Their main drawback is their susceptibility to hydrolysis, which necessitates careful handling and immediate use.
-
Maleimide-activated PEGs provide high specificity for cysteine residues, making them ideal for site-specific modifications that can minimize the impact on a protein's active sites. However, the potential for the reversibility of the formed bond should be considered for long-term in vivo applications.
Ultimately, the optimal PEGylation strategy is application-dependent. By understanding the distinct chemistries, performance characteristics, and experimental protocols of these reagents, researchers can make informed decisions to advance their therapeutic and diagnostic development programs.
References
The Influence of PEG Linker Length on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the conjugation of polyethylene glycol (PEG) to a protein therapeutic—a process known as PEGylation—is a critical strategy for improving its pharmacological properties. The length of the PEG linker, which connects the PEG polymer to the protein, is a crucial design parameter that significantly influences the efficacy, stability, and pharmacokinetic profile of the final bioconjugate.[1] This guide provides a comparative analysis of how different PEG linker lengths affect protein function, supported by experimental data and detailed methodologies.
The Role of the PEG Linker
PEG linkers are versatile spacers composed of repeating ethylene glycol units that offer a unique combination of properties, including water solubility, biocompatibility, and low immunogenicity.[2][3] The primary goals of PEGylation are to increase the hydrodynamic radius of the protein, which reduces renal clearance and extends its circulation half-life, and to shield the protein from proteolytic enzymes and the host immune system.[4][5] The length of the PEG chain is a key determinant of these effects.
Impact of PEG Linker Length on Protein Properties: A Comparative Analysis
The selection of an optimal PEG linker length involves a trade-off between enhancing pharmacokinetic properties and preserving biological function. Longer PEG chains generally offer superior shielding and a longer half-life but can also introduce steric hindrance that may interfere with the protein's binding affinity and overall activity.
Protein Stability and Aggregation
PEGylation can have a stabilizing, destabilizing, or neutral effect on a protein's thermodynamic stability. The impact is influenced by the PEG length, structure (linear vs. branched), and the site of attachment. Longer PEG chains can enhance stability by shielding the protein from proteolysis and reducing the propensity for aggregation upon heat treatment.
Table 1: Effect of PEGylation and Linker Structure on Protein Conformational Stability
| Protein Variant | Linker Structure/Attachment | Melting Temp (Tm) (°C) | Change in Folding Free Energy (ΔΔGfold) (kcal/mol) vs. Non-PEGylated |
|---|---|---|---|
| WW Domain (1) | Non-PEGylated | 59.9 ± 0.1 | N/A |
| WW Domain (1p) | Asn-PEG (4 units) | 63.8 ± 0.1 | -0.74 ± 0.02 |
| WW Domain (5p) | Gln-PEG (4 units) | 62.0 ± 0.1 | -0.37 ± 0.01 |
| WW Domain (1-nbp) | N-branched bis-PEG (2x 4 units) | 66.8 ± 0.1 | -1.19 ± 0.02 |
Data synthesized from a study on the WW domain of human protein Pin 1. A more negative ΔΔGfold indicates increased stability.
Binding Affinity and Biological Activity
A significant challenge in PEGylation is the potential reduction in biological activity due to the PEG chain sterically hindering the protein's active or binding sites. However, strategic placement of the linker, often away from these critical regions, can mitigate this issue. The effect of linker length on binding affinity is highly dependent on the specific protein-receptor interaction. In some cases, shorter linkers lead to higher affinity, while in others, a longer, more flexible linker is required to bridge the distance to the target without compromising interaction.
Table 2: Effect of PEG Linker Length on Receptor Binding Affinity and Cytotoxicity
| Conjugate | PEG Molecular Weight (kDa) | Half-Life (t1/2) (min) | Binding Affinity (EC50) (nM) | Cytotoxicity (IC50) (nM) |
|---|---|---|---|---|
| HM (Affibody-MMAE) | 0 | 19.6 | 0.44 | 0.04 |
| HP4KM | 4 | 49.2 | 0.46 | 0.26 |
| HP10KM | 10 | 219.0 | 0.51 | 0.90 |
Data from a study on HER2-targeting Affibody-drug conjugates. A lower EC50/IC50 value indicates higher affinity/potency.
Pharmacokinetics and In Vivo Performance
One of the most significant benefits of PEGylation is the extension of a protein's in vivo circulation time. Longer PEG linkers increase the molecule's effective size, slowing its clearance by the kidneys. This leads to a longer half-life and sustained therapeutic effect. The choice of linker length can be optimized to balance circulation time with tumor-targeting ability and overall efficacy.
Table 3: Effect of PEG Linker Length on ADC Clearance and Tumor Accumulation
| Conjugate / Molecule | PEG Linker Length / MW | Clearance Rate | Tumor Accumulation / Uptake |
|---|---|---|---|
| Non-binding IgG-MMAE | No PEG | ~8.5 mL/kg/day | N/A |
| Non-binding IgG-MMAE | PEG8 | ~3.5 mL/kg/day | N/A |
| Folate-Liposome (Dox/FL) | 2 kDa | - | Lower |
| Folate-Liposome (Dox/FL) | 5 kDa | - | Intermediate |
| Folate-Liposome (Dox/FL) | 10 kDa | - | Highest |
Clearance data synthesized from a study on non-binding IgG ADCs. Tumor accumulation data from a study on folate-linked liposomes.
Visualizing the Impact and Process of PEGylation
Diagrams can help illustrate the complex relationships and workflows involved in studying PEGylated proteins.
Caption: Experimental workflow for PEGylating a protein and evaluating its function.
Caption: Relationship between PEG linker length and its effects on protein properties.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings.
Protocol 1: N-Hydroxysuccinimide (NHS) Ester-based Protein PEGylation
This protocol describes a common method for PEGylating primary amines (e.g., lysine residues) on a protein surface.
-
Protein Preparation: Dissolve the purified protein in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4). The protein concentration should typically be in the range of 1-10 mg/mL.
-
Reagent Preparation: Dissolve the amine-reactive PEG-NHS ester reagent (with the desired linker length) in a non-aqueous, water-miscible solvent like DMSO immediately before use.
-
Reaction: Add a calculated molar excess of the PEG-NHS ester solution to the protein solution. A common starting point is a 5- to 20-fold molar excess of PEG reagent over the protein.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. Reaction time, temperature, and pH can be optimized to control the degree of PEGylation.
-
Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to quench any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and purify the PEGylated protein conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analysis: Characterize the conjugate using SDS-PAGE to visualize the increase in molecular weight and use techniques like MALDI-TOF mass spectrometry to determine the number of attached PEG chains.
Protocol 2: Guanidinium Chloride (GdmCl)-Induced Denaturation Assay for Thermodynamic Stability
This assay measures the conformational stability of a protein by monitoring changes in its structure as a function of a chemical denaturant.
-
Sample Preparation: Prepare a series of solutions containing a constant concentration of the protein (unmodified or PEGylated) and increasing concentrations of GdmCl (e.g., from 0 M to 7 M).
-
Equilibration: Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 10-15 minutes) to allow the unfolding reaction to reach equilibrium.
-
Spectroscopic Measurement: Measure a structural signal that changes upon unfolding. Common methods include:
-
Intrinsic Tryptophan Fluorescence: Excite the protein at ~295 nm and measure the emission spectrum. Unfolding typically causes a red-shift in the wavelength of maximum fluorescence (λmax).
-
Far-UV Circular Dichroism (CD): Monitor the change in the CD signal at 222 nm, which reflects the loss of α-helical secondary structure.
-
-
Data Analysis: Plot the measured signal (e.g., λmax or CD signal at 222 nm) against the GdmCl concentration.
-
Thermodynamic Parameter Calculation: Fit the resulting transition curve to a two-state or three-state unfolding model to calculate thermodynamic parameters such as the free energy of unfolding in water (ΔGH2O) and the midpoint of the transition (Cm).
Protocol 3: Competitive Binding ELISA for Receptor Affinity
This assay determines the binding affinity (EC50) of a PEGylated protein by measuring its ability to compete with a labeled ligand for a limited number of receptor sites.
-
Plate Coating: Coat a 96-well microplate with the target receptor or antigen overnight at 4°C. Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., PBS with 3% BSA).
-
Competition Reaction: Prepare a series of dilutions of the PEGylated protein (the competitor). Add these dilutions to the wells along with a constant, known concentration of a labeled (e.g., biotinylated or enzyme-conjugated) version of the protein or another known ligand.
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow the binding to reach equilibrium.
-
Washing: Wash the plate thoroughly to remove unbound protein and competitor.
-
Detection: If a biotinylated ligand was used, add streptavidin-HRP conjugate, incubate, and wash again. Add a suitable substrate (e.g., TMB) and stop the reaction with an acid solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Plot the absorbance against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the PEGylated protein that inhibits 50% of the labeled ligand's binding.
Conclusion
The length of a PEG linker is a powerful tool for modulating the properties of protein therapeutics. While longer linkers are highly effective at extending circulation half-life and reducing immunogenicity, they can also negatively impact biological activity through steric hindrance. The optimal linker length is therefore a balance, tailored to the specific protein, its mechanism of action, and its therapeutic application. The experimental data and protocols presented in this guide demonstrate that a systematic evaluation of various linker lengths is crucial for the successful development of effective and safe PEGylated protein drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 5. dovepress.com [dovepress.com]
Impact of PEG-Acid Linkers on Biological Performance
An Objective Comparison of m-PEG-Acid Conjugates for Enhanced Drug Delivery
In the realm of advanced drug delivery, particularly for antibody-drug conjugates (ADCs) and other targeted therapies, the linker connecting the payload to the targeting moiety plays a pivotal role. Among the various linker technologies, discrete polyethylene glycol (PEG) linkers, specifically those with a terminal carboxylic acid (m-PEG-acid), have become instrumental.[1] Their hydrophilicity can mitigate the aggregation often caused by hydrophobic drug payloads, thereby improving the stability, pharmacokinetics (PK), and overall therapeutic index of the conjugate.[2][3]
This guide provides an objective comparison of the biological activity of drug conjugates synthesized with m-PEG-acid linkers, using data from various discrete PEG lengths as representative examples. We compare these conjugates against alternatives, including the unconjugated parent drug and conjugates with different linker architectures, to provide researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.
The inclusion of an m-PEG-acid linker in a drug conjugate influences several key biological parameters. The terminal carboxylic acid group allows for stable amide bond formation with primary amines on antibodies or other targeting ligands, while the PEG chain itself confers significant advantages.[4][5]
Key Advantages of PEGylation:
-
Improved Solubility and Stability: Hydrophilic PEG chains can offset the hydrophobicity of cytotoxic payloads, reducing the propensity for aggregation and improving the stability of the conjugate in aqueous media.
-
Enhanced Pharmacokinetics: The PEG chain forms a hydration shell around the conjugate, increasing its hydrodynamic radius. This "stealth" effect can reduce renal clearance and shield the conjugate from immune recognition, leading to a longer circulation half-life and increased tumor accumulation.
-
Increased Drug-to-Antibody Ratio (DAR): By improving the solubility of the overall conjugate, PEG linkers can enable the attachment of more drug molecules per antibody (a higher DAR) without causing aggregation, potentially leading to greater efficacy.
The length of the PEG chain is a critical parameter that must be optimized, as it can influence cytotoxicity and in vivo performance.
Comparative Analysis of Biological Activity
To illustrate the impact of PEG-acid linkers, we compare the performance of various conjugates across key experimental assays.
In Vitro Cytotoxicity
The cytotoxic activity of a conjugate is a primary measure of its potency. The effect of a PEG linker on in vitro cytotoxicity can depend on the specific targeting moiety, payload, and overall conjugate design. In some cases, longer PEG chains have been associated with a reduction in potency.
Table 1: Comparative In Vitro Cytotoxicity of PEG-Conjugated Agents
| Conjugate/Agent | Cell Line | Assay | IC50 / Activity | Source |
|---|---|---|---|---|
| Free Doxorubicin | B16F10 | Cytotoxicity Assay | 0.24 µg/mL | |
| PEG5000(L)-GFLG-Dox | B16F10 | Cytotoxicity Assay | > 2 µg/mL | |
| scFv-PEG4-DM1 | B78-D14 (GD2+) | MTT Assay | 80.2 ± 14 nM | |
| scFv-PEG4-DM4 | B78-D14 (GD2+) | MTT Assay | 34.1 ± 9 nM | |
| Free DM1 | B78-D14 (GD2+) | MTT Assay | ~10 nM (estimated) | |
| Free DM4 | B78-D14 (GD2+) | MTT Assay | ~1 nM (estimated) | |
| PEG-Betulinic Acid | MIA PaCa-2 | DPPH Assay | IC50 = 15.59 ± 0.64 µM | |
| Free Betulinic Acid | MIA PaCa-2 | DPPH Assay | IC50 > 100 µM | |
| Curcumin | 5637 (Bladder) | MTT Assay (48h) | IC50 > 10 µM |
| PEGylated Curcumin (Cpd 5) | 5637 (Bladder) | MTT Assay (48h) | IC50 ~ 2 µM | |
As shown in Table 1, PEG conjugation can lead to a decrease in immediate in vitro cytotoxicity compared to the free drug (e.g., PEG-Dox vs. Doxorubicin). This is often attributed to the requirement for the drug to be released from the conjugate to exert its effect. However, in other cases, PEG conjugation can significantly enhance the activity of a parent molecule, as seen with Betulinic Acid and Curcumin derivatives.
In Vivo Efficacy and Pharmacokinetics
The primary advantage of PEGylation is often observed in vivo, where improved pharmacokinetics translate to enhanced therapeutic efficacy. Longer circulation times allow for greater accumulation of the conjugate at the tumor site.
Table 2: Comparative In Vivo Performance and Pharmacokinetics
| Conjugate/Agent | Model | Key Finding | Source |
|---|---|---|---|
| Free Doxorubicin | B16F10 Tumor-Bearing Mice | T/C = 121% (not significant) | |
| PEG5000(L)-GFLG-Dox | B16F10 Tumor-Bearing Mice | T/C = 146% (5 mg/kg); T/C = 161% (10 mg/kg) | |
| ADC with Linear PEG24 Linker | Mice | Higher clearance rate | |
| ADC with Pendant (PEG12)2 Linker | Mice | Slower clearance, improved PK profile | |
| 4-HPR (Fenretinide) | Rats | Lower AUC |
| 4-HPR-PEG2K Micelles | Rats | 2.3-fold higher AUC | |
T/C: Treated vs. Control tumor growth. A higher value indicates greater tumor growth inhibition. AUC: Area Under the Curve, a measure of total drug exposure over time.
The data clearly demonstrate that PEGylated conjugates exhibit superior in vivo antitumor activity compared to their unconjugated counterparts. Furthermore, the architecture of the PEG linker (e.g., linear vs. pendant) can significantly impact pharmacokinetic profiles, with branched or pendant configurations sometimes offering more effective shielding of the payload and thus slower clearance.
Visualizing Key Processes and Workflows
Diagrams created using Graphviz help to illustrate the complex processes involved in the evaluation and mechanism of action of m-PEG-acid conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mPEG17-Acid - CD Bioparticles [cd-bioparticles.net]
- 5. m-PEG17-acid, 2346581-96-0 | BroadPharm [broadpharm.com]
A Comparative Guide to Linear vs. Branched PEG Linkers in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical design parameter in the development of bioconjugates and drug delivery systems. Among the most common linkers are polyethylene glycol (PEG) chains, which can be synthesized in linear or branched architectures. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to inform the selection of the optimal linker for specific therapeutic applications.
The architecture of a PEG linker significantly influences the physicochemical and biological properties of a conjugated molecule, such as its solubility, stability, hydrodynamic volume, and in vivo half-life.[1] While linear PEGs are structurally simpler and have been widely used, branched PEGs are gaining increasing attention for their potential advantages in certain applications.[2][3]
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of linear and branched PEG linkers.
Table 1: Comparison of Hydrodynamic Radius of PEGylated Nanoparticles [4]
| Linker Type | Polymer Molecular Weight (kDa) | Hydrodynamic Radius (nm) |
| Linear | 2 | Not specified |
| Linear | 5 | Not specified |
| Linear | 10 | Not specified |
| Four-Arm Branched | 10 | Not specified |
Data sourced from a study on PEGylated nanoparticles where hydrodynamic radius was determined by dynamic light scattering. Note: Specific radius values for each linear PEG weight were not provided in the source.
Table 2: Impact of PEG Linker Architecture on Antibody-Drug Conjugate (ADC) Clearance [5]
| Linker Architecture (Drug-to-Antibody Ratio of 8) | Clearance Rate |
| Linear (L-PEG24) | High |
| Pendant (Branched, P-(PEG12)2) | Low |
This table illustrates that at a high drug loading, a branched PEG linker can more effectively shield the hydrophobic drug payload, leading to slower clearance and improved pharmacokinetics.
Table 3: In Vitro Cytotoxicity of Affibody-Drug Conjugates with Linear PEG Linkers of Varying Lengths
| Linker | IC50 (nM) | Fold Reduction in Cytotoxicity (compared to no PEG) |
| No PEG | Not specified | - |
| 4 kDa PEG | Not specified | 4.5 |
| 10 kDa PEG | Not specified | 22 |
This data suggests that while longer linear PEG chains can improve pharmacokinetic properties, they may also lead to a reduction in in vitro potency, a factor that needs to be balanced in the design of targeted drug conjugates.
Key Differences and Considerations
Linear PEG Linkers:
-
Structure: Consist of a single, straight chain of ethylene glycol units.
-
Advantages:
-
Simpler and more predictable behavior.
-
Less steric hindrance, which can be beneficial for maintaining the binding affinity of the conjugated biomolecule.
-
Generally easier and more cost-effective to synthesize.
-
-
Disadvantages:
-
May offer less shielding of the conjugated molecule compared to branched PEGs of similar molecular weight.
-
Branched PEG Linkers:
-
Structure: Feature multiple PEG arms extending from a central core.
-
Advantages:
-
Create a larger hydrodynamic volume, which can lead to reduced renal clearance and a longer in vivo half-life.
-
Provide a higher surface density of PEG chains, which can enhance the protective shielding of the conjugated molecule from enzymatic degradation and the immune system.
-
Allow for the attachment of multiple molecules, which can be advantageous for creating multifunctional conjugates or increasing drug loading in antibody-drug conjugates.
-
-
Disadvantages:
-
Increased steric hindrance may negatively impact the binding affinity and biological activity of the conjugated molecule.
-
Synthesis is typically more complex and costly.
-
Mandatory Visualizations
Caption: Structural comparison of linear and branched PEG linkers.
Caption: Experimental workflow for comparing ADC efficacy.
Caption: Impact of PEG architecture on drug delivery.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of linear and branched PEG linkers. Below are summaries of key experimental protocols.
Synthesis of PEG Linkers
The synthesis of linear and branched PEG linkers typically involves the ring-opening polymerization of ethylene oxide. For branched PEGs, a multifunctional initiator is used to create a central core from which the PEG arms extend. The terminal hydroxyl groups of the PEG chains can then be functionalized with various reactive groups (e.g., NHS esters, maleimides) to enable conjugation to biomolecules.
Determination of Hydrodynamic Radius
The hydrodynamic radius of PEGylated molecules is a measure of their effective size in solution and is a key predictor of their in vivo circulation time.
-
Method: Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).
-
Procedure (SEC):
-
A solution of the PEGylated protein or nanoparticle is injected into an SEC column.
-
The molecules are separated based on their size as they pass through the porous beads of the column packing.
-
The elution volume is compared to that of a set of standards with known hydrodynamic radii to determine the size of the sample molecule.
-
Pharmacokinetic Analysis
Pharmacokinetic studies are crucial for determining the in vivo fate of a PEGylated drug, including its circulation half-life and clearance rate.
-
Animal Model: Typically mice or rats.
-
Procedure:
-
The PEGylated conjugate is administered to the animals, usually via intravenous injection.
-
Blood samples are collected at various time points.
-
The concentration of the conjugate in the plasma is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) for protein-based conjugates.
-
Pharmacokinetic parameters, including clearance and half-life, are calculated from the concentration-time data.
-
In Vitro Cytotoxicity Assay
This assay is used to determine the potency of a drug conjugate in killing target cancer cells.
-
Cell Lines: Cancer cell lines that express the target antigen for the antibody component of an ADC.
-
Procedure:
-
Target cells are seeded in microplates and allowed to adhere.
-
The cells are then treated with serial dilutions of the PEGylated drug conjugate.
-
After a set incubation period (e.g., 72-96 hours), cell viability is assessed using a colorimetric assay such as the MTT or XTT assay.
-
The IC50 or EC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.
-
In Vivo Efficacy (Antitumor) Study
These studies evaluate the therapeutic effectiveness of a PEGylated drug conjugate in a living organism.
-
Animal Model: Typically immunodeficient mice bearing human tumor xenografts.
-
Procedure:
-
Tumor cells are implanted into the mice.
-
Once the tumors reach a certain size, the mice are randomized into treatment and control groups.
-
The animals are treated with the PEGylated drug conjugate, a control conjugate, or a vehicle.
-
Tumor growth and the general health of the mice are monitored over time. The efficacy of the treatment is determined by comparing the tumor growth in the treated groups to the control group.
-
Conclusion
The choice between linear and branched PEG linkers is a critical design consideration in the development of bioconjugates and drug delivery systems. Branched linkers can offer significant advantages in terms of extending in vivo half-life by increasing the hydrodynamic radius and providing enhanced shielding of the conjugated molecule. This can be particularly beneficial for improving the pharmacokinetic profile of antibody-drug conjugates, especially those with high drug loading.
However, the increased steric hindrance of branched PEGs can sometimes compromise the biological activity of the conjugated molecule. Linear PEGs, being structurally simpler, may offer more predictable behavior and less steric interference. The optimal choice is highly dependent on the specific application, the nature of the biomolecule and the drug, and the desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyethylene Glycol (PEG) Selection Guide [sigmaaldrich.com]
- 4. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of m-PEG17-acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and step-by-step procedures for the appropriate disposal of m-PEG17-acid, a methoxy-terminated polyethylene glycol derivative with a carboxylic acid functional group.
Safety and Handling Precautions
While many polyethylene glycol (PEG) compounds are not classified as hazardous substances, it is crucial to handle all laboratory chemicals with care.[1][2] The toxicological properties of many specialized reagents, including this compound, may not be fully investigated.[1] Therefore, adherence to standard laboratory safety protocols is paramount.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Use common chemical-resistant gloves.
-
Respiratory Protection: Avoid inhalation of any vapors or dust. Ensure adequate ventilation, utilizing local exhaust ventilation when possible.[1]
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its formulation (solid or in solution) and whether it has been mixed with other hazardous chemicals.
For Pure this compound (Solid):
Solid this compound that is not contaminated with hazardous materials is generally not considered hazardous waste. However, it is best practice to dispose of it as chemical waste through your institution's hazardous waste management program.
-
Containment: Place the solid this compound in a clearly labeled, sealed container.
-
Labeling: The label should include the full chemical name ("this compound"), the quantity, and the date.
-
Disposal Request: Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed chemical waste contractor.
For Aqueous Solutions of this compound:
Since this compound is an acidic compound, aqueous solutions will have a low pH. Corrosive waste that does not possess other hazardous characteristics may be eligible for neutralization and drain disposal, provided this is permitted by your local regulations.
Neutralization Protocol:
-
Verification: Confirm that the this compound solution is not mixed with any other hazardous materials, such as heavy metals or toxic chemicals. If other hazardous components are present, the mixture must be disposed of as hazardous waste.
-
Safety Precautions: Perform the neutralization in a fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Dilution: While stirring, slowly add the acidic solution to a large volume of an ice-water solution containing a base such as sodium carbonate, calcium hydroxide, or sodium hydroxide. A 1:10 ratio of acid solution to basic solution is recommended.
-
pH Monitoring: Continuously monitor the pH of the solution. The target pH should be between 5.5 and 9.5.
-
Drain Disposal: Once the pH is stabilized within the acceptable range, the neutralized solution can be disposed of down the drain, followed by a flush with a large quantity of water (at least 20 parts water to 1 part neutralized solution).
| Parameter | Guideline |
| Target pH for Neutralization | 5.5 - 9.5 |
| Recommended Dilution for Neutralization | 1 part acid solution to 10 parts basic solution |
| Water Flush Post-Disposal | At least 20 parts water to 1 part neutralized solution |
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: The information provided in this guide is for informational purposes only and should not replace institutional or local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal. The final determination of the suitability of any disposal method is the sole responsibility of the user.
References
Personal protective equipment for handling m-PEG17-acid
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the use of m-PEG17-acid, a methoxy-terminated polyethylene glycol derivative with a carboxylic acid group. Adherence to these procedures, including the prescribed personal protective equipment (PPE) and disposal plans, is critical for safe laboratory operations.
Personal Protective Equipment (PPE)
A comprehensive assessment of the potential hazards associated with this compound and its handling conditions dictates the necessary personal protective equipment. The following table summarizes the recommended PPE to mitigate risks of exposure through inhalation, skin contact, or eye contact.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | ANSI Z87.1-rated | Protects against chemical splashes and airborne particles.[1] |
| Face Shield | To be worn over safety goggles | Provides an additional layer of protection for the entire face from splashes.[1][2] | |
| Hand Protection | Nitrile Gloves | Double-gloving recommended | Provides protection against incidental contact; nitrile offers good resistance to common solvents.[1][2] |
| Body Protection | Chemical-resistant Laboratory Coat | Standard lab coat | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling powder outside a fume hood | Prevents inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Preparation : Before beginning any work, ensure that all necessary PPE is readily available and in good condition. Gather all required equipment, such as spatulas, weighing paper, and properly labeled waste containers.
-
Weighing : When weighing the powdered form of this compound, perform this task inside a chemical fume hood to control the dispersal of fine particles.
-
Dissolving : For ease of handling, this compound, which can be a low-melting solid, can be dissolved in a suitable solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. It is recommended to allow the reagent to reach room temperature before opening to prevent moisture condensation.
-
Transferring Solutions : Utilize calibrated pipettes or other appropriate tools for transferring solutions to minimize the risk of spills.
-
Reaction Conditions : Conduct all reactions involving this compound within a controlled environment, such as a chemical fume hood. Be mindful of potential incompatibilities and avoid strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Waste should be segregated based on its physical state and chemical compatibility.
-
Solid Waste : All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour chemical waste down the sink. The pH of aqueous solutions should be neutralized to between 5.5 and 9.5 before disposal if they are corrosive and have no other hazardous characteristics.
-
Labeling and Storage : All hazardous waste containers must be clearly labeled with their contents and the accumulation start date. Store waste containers in a designated, secure area away from incompatible materials.
-
Pickup and Disposal : Arrange for the collection of hazardous waste by your institution's environmental health and safety department or a licensed waste disposal contractor.
By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, minimizing risks and ensuring a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
